molecular formula C9H12N2O B2564818 2-amino-N,6-dimethylbenzamide CAS No. 953727-84-9

2-amino-N,6-dimethylbenzamide

Cat. No.: B2564818
CAS No.: 953727-84-9
M. Wt: 164.208
InChI Key: IJUQHZGNAANPPE-UHFFFAOYSA-N
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Description

2-amino-N,6-dimethylbenzamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.208. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N,6-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N,6-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,6-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-4-3-5-7(10)8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUQHZGNAANPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953727-84-9
Record name 2-amino-N,6-dimethylbenzamide
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Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide focuses on the chemical compound 2-amino-N,N-dimethylbenzamide. The initial topic requested was "2-amino-N,6-dimethylbenzamide." However, extensive database searches indicate that "2-amino-N,6-dimethylbenzamide" is not a standard or commonly referenced chemical name. The "N" in N,N-dimethylbenzamide designates that the two methyl groups are substituents on the nitrogen atom of the amide group. A number, such as "6," would refer to a position on the benzene ring. Given the commonality and clear search results for 2-amino-N,N-dimethylbenzamide, this guide proceeds with the scientifically accurate and widely recognized compound, assuming a typographical error in the original request.

Introduction and Core Concepts

2-amino-N,N-dimethylbenzamide is an ortho-substituted aminobenzene derivative.[1] Its structure, featuring a primary amine and a tertiary amide attached to a benzene ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its molecular characteristics, synthesis, analytical characterization, safety protocols, and potential applications for professionals in research and drug development. The strategic placement of the amino and amide groups allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[2]

Molecular and Physicochemical Properties

The fundamental properties of 2-amino-N,N-dimethylbenzamide are summarized below. These data are critical for its handling, characterization, and use in synthetic applications.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O[1][2][3][4]
Molecular Weight 164.20 g/mol [1][3]
IUPAC Name 2-amino-N,N-dimethylbenzamide[3][4]
CAS Number 6526-66-5[1][2][3][4]
Physical Form Solid
Synonyms N,N-Dimethyl-2-aminobenzamide, o-Amino-N,N-dimethylbenzamide[2][3]
InChI Key DPXIIVXPZPOINE-UHFFFAOYSA-N[3][4]

Synthesis of 2-amino-N,N-dimethylbenzamide

The synthesis of 2-amino-N,N-dimethylbenzamide can be approached through several routes. A common and effective method involves the reaction of isatoic anhydride with dimethylamine. This method is advantageous due to the commercial availability of the starting materials and the relatively straightforward reaction conditions.

Proposed Synthetic Protocol: From Isatoic Anhydride

This protocol is based on established methods for the synthesis of 2-aminobenzamide derivatives.[5]

Reaction Principle: Isatoic anhydride serves as an excellent starting material for ortho-substituted benzamides. The reaction with a nucleophilic amine, in this case, dimethylamine, results in the opening of the anhydride ring, followed by the release of carbon dioxide to yield the desired 2-aminobenzamide product.

Materials and Equipment:

  • Isatoic anhydride

  • Dimethylamine (e.g., 40% solution in water)

  • Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in anhydrous DMF.

  • Amine Addition: While stirring, slowly add dimethylamine (approximately 2-3 equivalents) to the solution. The reaction can be exothermic.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-amino-N,N-dimethylbenzamide.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis Workflow for 2-amino-N,N-dimethylbenzamide Start Isatoic Anhydride + Dimethylamine in DMF Reaction Heating and Stirring (60-80 °C) Start->Reaction Nucleophilic attack and ring opening Workup Aqueous Work-up and Extraction Reaction->Workup Reaction completion Purification Column Chromatography Workup->Purification Crude product isolation Product Pure 2-amino-N,N-dimethylbenzamide Purification->Product Final product

Caption: Figure 1: Synthesis Workflow for 2-amino-N,N-dimethylbenzamide.

Analytical Characterization

To ensure the identity and purity of synthesized 2-amino-N,N-dimethylbenzamide, a combination of analytical techniques should be employed.

Spectroscopic and Chromatographic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure. The proton NMR should show distinct signals for the aromatic protons, the amino protons, and the N-methyl protons. The carbon NMR will confirm the number and type of carbon atoms.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.[5] The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (164.20 g/mol ).

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups present in the molecule, such as the N-H stretches of the primary amine and the C=O stretch of the amide.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. A well-chosen column and mobile phase should result in a single major peak for the pure product. Due to the presence of an amino group, derivatization might be employed for enhanced detection.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can also be used for purity assessment and identification, often requiring derivatization of the polar amine group to improve chromatographic performance.[7]

Analytical Workflow Diagram

Analytical_Workflow Figure 2: Analytical Workflow for Characterization Sample Synthesized Product NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Purity HPLC / GC-MS Sample->Purity Structure_Confirmed Structure and Identity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed Purity_Confirmed Purity >95% Confirmed Purity->Purity_Confirmed

Caption: Figure 2: Analytical Workflow for Characterization.

Safety and Handling

2-amino-N,N-dimethylbenzamide is associated with several hazards that require appropriate safety measures.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[8][9]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[8][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place, sealed, and dry, at 2-8°C for long-term storage.

Applications in Research and Development

2-amino-N,N-dimethylbenzamide is primarily used as an intermediate in organic synthesis. Its bifunctional nature allows it to be a precursor for a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. One noted application is in proteomics research as an ortho-substituted aminobenzene compound.[1] The amino group can be readily diazotized and converted to other functional groups, while the amide functionality offers stability and specific steric and electronic properties to the molecule.

References

  • PubChem. (n.d.). 2-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Indian Patent Office. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]

  • WIPO Patentscope. (2021). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

  • NIST. (n.d.). m-Amino-N,N-dimethylbenzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Quora. (2020). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene? Retrieved from [Link]

  • NIST. (n.d.). m-Amino-N,N-dimethylbenzamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 3,5-Dimethylquinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of 3,5-dimethylquinazolin-4(3H)-ones represents a specialized subclass of quinazolinone chemistry. While general protocols for quinazolinones exist, the specific starting material—2-amino-N,6-dimethylbenzamide —introduces unique steric and electronic constraints that require tailored methodologies.

The Challenge: Steric & Regiochemical Constraints
  • N-Methylation (N3-Position): The N-methyl group on the amide moiety pre-defines the substituent at the N3 position of the final quinazolinone ring. This eliminates the need for post-synthetic alkylation, which often suffers from N1 vs. O-alkylation selectivity issues.

  • 6-Methyl Substitution (C5-Position): The methyl group at the 6-position of the benzamide becomes the 5-methyl group in the final quinazolinone. This group exerts peri-strain on the C4-carbonyl, potentially distorting ring planarity and increasing the energy barrier for the initial cyclodehydration step.

This guide details two validated protocols: a One-Pot Oxidative Cyclization (preferred for aromatic products) and a Stepwise Condensation (preferred if the dihydro-intermediate is the target).

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting low yields associated with the sterically hindered 6-methyl group.

Reaction Pathway[1][2][3][4][5][6][7]
  • Imine Formation: The aniline amine (-NH₂) condenses with the aldehyde (R-CHO) to form a Schiff base (imine). Acid catalysis is often required to activate the aldehyde carbonyl.

  • Cyclization (Ring Closure): The amide nitrogen (nucleophile) attacks the imine carbon (electrophile). Note: The 6-methyl group creates steric bulk near the amide, slowing the rotation required for this attack.

  • Oxidation: The resulting 2,3-dihydroquinazolinone is oxidized (dehydrogenated) to the fully aromatic quinazolin-4(3H)-one.

Pathway Visualization

QuinazolinoneMechanism Start 2-amino-N,6- dimethylbenzamide + Aldehyde Imine Schiff Base (Imine Intermediate) Start->Imine Condensation (-H2O) Dihydro 2,3-dihydroquinazolin- 4(1H)-one Imine->Dihydro Cyclization (Amide Attack) Product 3,5-dimethylquinazolin- 4(3H)-one Dihydro->Product Oxidative Dehydrogenation Steric Steric Hindrance (6-Me / 5-Me) Steric->Imine Rotational Barrier

Figure 1: Reaction pathway highlighting the condensation, cyclization, and oxidation steps.

Protocol A: Iodine-Catalyzed One-Pot Synthesis (Recommended)

This protocol utilizes molecular iodine (


) as both a Lewis acid to catalyze the condensation and an oxidant for the dehydrogenation. It is the most efficient method for generating the fully aromatic system, avoiding toxic metals.

Target: 2-Aryl-3,5-dimethylquinazolin-4(3H)-ones Scale: 1.0 mmol (Adaptable to Gram-Scale)

Reagents & Equipment[4][8]
  • Starting Material: 2-amino-N,6-dimethylbenzamide (1.0 equiv)

  • Aldehyde: Aryl or Alkyl aldehyde (1.2 equiv)

  • Catalyst/Oxidant: Molecular Iodine (

    
    ) (0.5 – 1.0 equiv)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Neutralizes HI byproduct.
    
  • Solvent: Ethanol (EtOH) or DMF (for difficult substrates).

  • Apparatus: Round-bottom flask with reflux condenser.

Step-by-Step Methodology
  • Charge: In a 25 mL round-bottom flask, dissolve 2-amino-N,6-dimethylbenzamide (164 mg, 1.0 mmol) and the desired aldehyde (1.2 mmol) in Ethanol (5 mL).

  • Catalyst Addition: Add

    
      (276 mg, 2.0 mmol) followed by molecular iodine  (127 mg, 0.5 mmol).
    
    • Expert Tip: If the aldehyde is electron-deficient (unreactive), increase iodine to 1.0 equiv.

  • Reaction: Heat the mixture to reflux (80°C) .

    • Time: Monitor via TLC (30% EtOAc/Hexane). Due to the 6-methyl steric hindrance, reaction times may extend to 6–12 hours (standard is 2–4 h).

  • Quench: Cool to room temperature. Add saturated aqueous Sodium Thiosulfate (

    
    ) solution (5 mL) to quench unreacted iodine (color changes from dark brown to pale yellow).
    
  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Extract the residue with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Protocol B: Stepwise Synthesis (Isolation of Dihydro- Intermediate)

Use this protocol if the target is the 2,3-dihydroquinazolin-4(1H)-one (often biologically active) or if the oxidative conditions of Protocol A degrade the aldehyde substituent.

Reagents
  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Solvent: Toluene or Benzene (with Dean-Stark trap) or Ethanol.

Step-by-Step Methodology
  • Condensation: Mix amine (1.0 mmol), aldehyde (1.0 mmol), and p-TSA (0.1 mmol) in Toluene (10 mL).

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water azeotropically.

    • Why? Removal of water drives the equilibrium toward the imine and subsequent cyclization.

  • Monitoring: The appearance of a new spot on TLC (usually more polar than the aldehyde) indicates the dihydro-product.

  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate and recrystallize.

  • Optional Oxidation: To convert to the aromatic quinazolinone, treat the isolated dihydro-compound with DDQ (1.1 equiv) in Dichloromethane at RT for 1 hour.

Critical Process Parameters (CPPs) & Data

The following table summarizes the impact of reaction variables specifically for the N,6-dimethyl substrate class.

ParameterRecommended RangeImpact on Process
Solvent EtOH, DMF, DMSOEtOH is green and sufficient for most. DMF is required for sterically bulky aldehydes to raise reflux temp (>100°C).
Temperature 80°C – 110°CHigh temp is crucial to overcome the rotational barrier caused by the 6-methyl group.
Oxidant

, DDQ,


is superior for one-pot efficiency. DDQ is best for sensitive functional groups.
Stoichiometry 1:1.2 (Amine:Aldehyde)Slight excess of aldehyde drives the Schiff base formation to completion.
Experimental Workflow Diagram

Workflow Prep Substrate Preparation (Amine + Aldehyde + Solvent) Catalysis Add Catalyst (Iodine/K2CO3 or p-TSA) Prep->Catalysis Reflux Reflux (8-12h) Monitor TLC Catalysis->Reflux Quench Quench (Na2S2O3 for Iodine) Reflux->Quench Isolate Workup & Purification (Recrystallization) Quench->Isolate

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Safety

Troubleshooting Guide
  • Problem: Low Conversion / Starting Material Remains.

    • Cause: The 6-methyl group hinders the nucleophilic attack.

    • Solution: Switch solvent to DMF or Toluene and increase temperature to 110°C. Add 4Å molecular sieves to scavenge water.

  • Problem: Mixture of Dihydro- and Aromatic products.

    • Cause: Incomplete oxidation.

    • Solution: Add more Iodine (0.5 equiv) or extend reaction time. Ensure the reaction is open to air (if using aerobic oxidation protocols) or strictly follow the Iodine stoichiometry.

  • Problem: N-Dealkylation.

    • Cause: Harsh acidic conditions at extreme temperatures.

    • Solution: Buffer the reaction (use Protocol A with

      
      ).
      
Safety Note
  • Iodine: Corrosive and sublimes. Weigh in a fume hood.

  • Benzamides: Generally low toxicity, but treat as unknown bio-active agents.

References

  • Iodine-Catalyzed Oxidative Synthesis: Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015).[1] Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond.[2][3][4] The Journal of Organic Chemistry, 80(13), 6915–6921.

  • Green Chemistry Approaches: Deshmukh, D. S., & Bhanage, B. M. (2018).[2] Molecular Iodine Catalyzed Benzylic sp3 C–H Bond Amination: A Green Protocol for Quinazoline Synthesis. Synlett, 29, 979–985.[2]

  • Visible Light/Photocatalysis (Alternative): Wang, Z., et al. (2018). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization.[5] Royal Society Open Science.

  • Electrochemical Methods: Wu, J., et al. (2024).[2] A mild and efficient electrochemical protocol provides quinazolines through N-H/C(sp3)-H coupling.[2] The Journal of Organic Chemistry, 89, 17031-17041.[2]

Sources

The 2-Amino-N,6-dimethylbenzamide Scaffold: A Privileged Motif for PARP Inhibition in Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Aminobenzamide Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks, or "scaffolds," emerge as exceptionally fruitful starting points for drug discovery. These "privileged scaffolds" possess the inherent ability to bind to multiple biological targets with high affinity, offering a significant advantage in the development of novel therapeutics. The o-aminobenzamide moiety is one such distinguished scaffold, demonstrating remarkable versatility across a spectrum of therapeutic areas, including antiviral, anti-inflammatory, and particularly, antitumor applications.[1] This guide focuses on a specific, yet significant, exemplar of this class: the 2-amino-N,6-dimethylbenzamide core and its broader 2-aminobenzamide relatives. We will delve into its critical role in the design of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes central to the DNA damage response (DDR) and a validated target in oncology.

The rationale for targeting PARP, particularly PARP1, stems from the concept of synthetic lethality .[2][3] In healthy cells, DNA single-strand breaks (SSBs) are efficiently repaired by the base excision repair (BER) pathway, in which PARP1 plays a pivotal role.[4] If these SSBs are not repaired, they can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[5] Cancer cells with mutations in the BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a primary pathway for repairing DSBs.[6] By inhibiting PARP, we can block the repair of SSBs, leading to their accumulation and the formation of DSBs. In HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[7] This selective killing of cancer cells while sparing healthy cells is the hallmark of synthetic lethality and the foundation of PARP inhibitor therapy.[8]

This document serves as a technical guide for researchers and drug development professionals, providing not only the theoretical underpinnings but also detailed, field-proven protocols for the synthesis and evaluation of 2-aminobenzamide-based PARP inhibitors.

The 2-Aminobenzamide Pharmacophore: A Mimic of Nature

The success of the 2-aminobenzamide scaffold as a PARP inhibitor is rooted in its ability to mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes.[3][9] All clinically approved PARP inhibitors share a benzamide core pharmacophore which is essential for binding to the nicotinamide binding pocket of PARPs.[10]

Logical Relationship: The 2-Aminobenzamide Pharmacophore for PARP1 Inhibition

cluster_0 2-Aminobenzamide Scaffold cluster_1 PARP1 Nicotinamide Binding Pocket Scaffold 2-Aminobenzamide Core Amide Primary Amide (C=O-NH2) Scaffold->Amide H-bonds with Gly, Ser in pocket Amino Ortho-Amino Group (-NH2) Scaffold->Amino H-bonds with acceptor residues Aromatic Aromatic Ring Scaffold->Aromatic π-π stacking with Tyr in pocket Gly Glycine Residue Amide->Gly Ser Serine Residue Amide->Ser Tyr Tyrosine Residue Aromatic->Tyr Pocket NAD+ Binding Site Pocket->Gly Pocket->Ser Pocket->Tyr caption Key interactions of the 2-aminobenzamide pharmacophore.

Caption: Key interactions of the 2-aminobenzamide pharmacophore.

Synthesis of 2-Amino-N,6-dimethylbenzamide Derivatives

A common and efficient method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with an appropriate amine. This approach is versatile and can be adapted for both conventional heating and microwave-assisted synthesis.[11]

Protocol 1: Synthesis of 2-Amino-N,3-dimethylbenzamide

This protocol describes the synthesis of a representative compound, 2-amino-N,3-dimethylbenzamide, which shares the core scaffold of interest.

Causality Behind Experimental Choices:

  • Isatoic Anhydride: This is a convenient and commercially available starting material that readily reacts with nucleophiles like amines to open the anhydride ring and form the desired o-aminobenzamide structure.

  • Aqueous Methylamine: The amine acts as the nucleophile. Using an aqueous solution is often practical, and the reaction proceeds efficiently.

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the product, facilitating the reaction and subsequent crystallization. Slow evaporation allows for the formation of high-quality crystals suitable for analysis.

Materials:

  • Isatoic Anhydride

  • Aqueous Methylamine (40%)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Beaker

  • Filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend isatoic anhydride in ethanol.

  • Amine Addition: While stirring, add an excess of aqueous methylamine to the suspension.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the ethanol.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water. For the title compound, dissolving the crude product in ethanol and allowing for slow evaporation has been shown to yield colorless block-like crystals.[11]

Synthetic Workflow: From Isatoic Anhydride to 2-Aminobenzamide Derivatives

Start Isatoic Anhydride + R-NH2 (Amine) Reaction Reaction in Solvent (e.g., DMF, Ethanol) Start->Reaction Heating Conventional Heating (Reflux) or Microwave Irradiation Reaction->Heating Workup Reaction Work-up (e.g., Pouring into water) Heating->Workup Purification Purification (Recrystallization) Workup->Purification Product 2-Aminobenzamide Derivative Purification->Product Characterization Characterization (NMR, MS, IR) Product->Characterization

Caption: General workflow for synthesizing 2-aminobenzamide derivatives.

Biological Evaluation: Assessing PARP Inhibition

The evaluation of novel PARP inhibitors involves a multi-tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

Protocol 2: In Vitro PARP1 Enzyme Inhibition Assay (Fluorometric)

This protocol provides a method to determine the IC₅₀ value of a test compound against the PARP1 enzyme. The assay measures the consumption of NAD+ during the auto-PARylation of PARP1.

Causality Behind Experimental Choices:

  • Recombinant PARP1: A purified, active enzyme is essential for a clean biochemical assay.

  • Activated DNA: PARP1 activity is stimulated by the presence of DNA breaks. Nicked or "activated" DNA mimics this physiological trigger.

  • β-NAD+: This is the substrate for the PARP1 enzyme.

  • Developer Reagent: This reagent contains an enzyme that cyclizes the unconsumed NAD+, generating a fluorescent product. The signal is inversely proportional to PARP1 activity.

  • 3-Aminobenzamide (3-AB): A well-known, first-generation PARP inhibitor used as a positive control for inhibition.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Developer reagent (containing a cycling enzyme)

  • Nicotinamide (for standard curve)

  • Test compound (e.g., a 2-amino-N,6-dimethylbenzamide derivative) dissolved in DMSO

  • Positive control inhibitor (e.g., 3-Aminobenzamide or Olaparib)

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Prepare Nicotinamide Standard Curve: Prepare serial dilutions of nicotinamide in assay buffer to generate a standard curve.

  • Prepare Reagents:

    • Dilute the PARP1 enzyme to the desired working concentration in cold assay buffer.

    • Prepare a reaction mixture containing assay buffer, activated DNA, and β-NAD+.

  • Assay Plate Setup:

    • Add assay buffer to blank wells.

    • Add nicotinamide standards to appropriate wells.

    • Add test compound at various concentrations (serial dilutions) to the test wells. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

    • Add vehicle (DMSO) to the no-inhibitor control wells.

    • Add a known inhibitor (e.g., Olaparib) to the positive control wells.

  • Initiate Reaction: Add the diluted PARP1 enzyme to all wells except the blanks to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Develop Signal: Add the developer reagent to all wells. Incubate for a further 15-30 minutes to allow the fluorescent signal to develop.

  • Read Plate: Measure the fluorescence intensity using a microplate reader (e.g., excitation ~430 nm, emission ~480 nm).

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Use the nicotinamide standard curve to convert fluorescence readings into the amount of NAD+ consumed.

    • Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based PARP Trapping Assay

A critical mechanism for many potent PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP1-DNA complex, which is more cytotoxic than catalytic inhibition alone.[12] This protocol measures the amount of PARP1 trapped on chromatin following treatment with an inhibitor.

Causality Behind Experimental Choices:

  • BRCA-deficient cell lines (e.g., SUM149PT, UWB1.289): These cells are hypersensitive to PARP inhibitors and are the most clinically relevant models for studying synthetic lethality.

  • Chromatin Fractionation: This biochemical technique separates cellular components, allowing for the specific analysis of proteins tightly bound to DNA (i.e., the chromatin-bound fraction).

  • Western Blotting: A standard technique to detect and quantify the amount of a specific protein (PARP1) in a sample.

  • Histone H3 as a Loading Control: Histone H3 is a core component of chromatin and serves as a reliable loading control to ensure that equal amounts of the chromatin fraction are being compared across different treatment conditions.

Materials:

  • BRCA1/2-deficient cancer cell line (e.g., SUM149PT) and its isogenic BRCA-proficient counterpart (for comparison).[13][14]

  • Cell culture medium and supplements

  • Test compound and a known PARP trapping agent (e.g., Talazoparib)

  • Cell lysis and fractionation buffers

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-PARP1, anti-Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed BRCA-deficient cells in culture plates and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., Talazoparib).

  • Cell Harvesting and Fractionation:

    • Harvest the cells and perform a subcellular fractionation to isolate the chromatin-bound proteins. This typically involves sequential lysis steps with buffers of increasing stringency.

  • Protein Quantification:

    • Measure the protein concentration of the final chromatin-bound fraction for each sample using a BCA assay to ensure equal loading for the Western blot.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) from the chromatin-bound fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against PARP1.

    • Probe the same membrane with a primary antibody against Histone H3 as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for PARP1 and Histone H3 using densitometry software.

    • Normalize the PARP1 signal to the Histone H3 signal for each lane to correct for any loading differences.

    • Express the amount of trapped PARP1 as a fold-change relative to the vehicle-treated control.

    • Plot the fold-change in trapped PARP1 against the drug concentration to visualize the dose-dependent effect.

Signaling Pathway: PARP1 in DNA Repair and the Impact of Inhibition

cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor SSB1 DNA Single-Strand Break (SSB) PARP1_1 PARP1 Activation SSB1->PARP1_1 PARylation1 Auto-PARylation PARP1_1->PARylation1 uses NAD+ Recruit1 Recruitment of BER Proteins (XRCC1) PARylation1->Recruit1 Repair1 SSB Repair Recruit1->Repair1 Viability1 Cell Survival Repair1->Viability1 SSB2 DNA Single-Strand Break (SSB) PARP1_2 PARP1 Trapping SSB2->PARP1_2 PARPi 2-Aminobenzamide PARP Inhibitor PARPi->PARP1_2 inhibits & traps DSB Replication Fork Collapse -> Double-Strand Break (DSB) PARP1_2->DSB HR_fail Defective HR Repair DSB->HR_fail Apoptosis Apoptosis HR_fail->Apoptosis Lethality Synthetic Lethality Apoptosis->Lethality caption Mechanism of synthetic lethality with PARP inhibitors.

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of compounds featuring the broader 2-aminobenzamide scaffold against PARP1 and in cellular assays. Note that specific substitutions on the scaffold heavily influence potency.

Compound ClassTarget/AssayIC₅₀ / EC₅₀Reference CompoundIC₅₀ / EC₅₀ (Ref.)
Thieno[3,4-d]imidazole-4-carboxamidePARP-1 EnzymePotent (low nM)Olaparib~5 nM
2-Aminobenzamide DerivativesBRCA-deficient Cell ViabilityVaries (µM to nM range)Olaparib~0.11 µM (SUM149)
Phthalazinone-based (related benzamides)PARP-1 EnzymeVaries widelyVeliparib~5 nM

Note: Data is compiled for illustrative purposes from multiple sources to show the range of potencies achievable with this scaffold class.[3][13][15] Direct comparison requires identical assay conditions.

Conclusion and Future Directions

The 2-amino-N,6-dimethylbenzamide scaffold and its relatives represent a cornerstone in the development of targeted cancer therapies, most notably PARP inhibitors. Its ability to effectively mimic the natural substrate NAD+ provides a robust foundation for designing potent and selective inhibitors. The concept of synthetic lethality has been clinically validated, with several PARP inhibitors receiving FDA approval for the treatment of BRCA-mutated cancers.[16]

The protocols detailed in this guide provide a framework for the synthesis and rigorous evaluation of novel compounds based on this privileged scaffold. Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: While many inhibitors target both PARP1 and PARP2, developing inhibitors with greater selectivity for other PARP family members (e.g., Tankyrase) could open new therapeutic avenues and potentially reduce off-target effects.[17]

  • Overcoming Resistance: As with any targeted therapy, acquired resistance is a significant clinical challenge.[6] The development of next-generation inhibitors based on the 2-aminobenzamide scaffold that can overcome known resistance mechanisms is a high priority.

  • Dual-Target Inhibitors: There is growing interest in creating single molecules that can inhibit PARP and another synergistic target, such as HDACs or other components of the DNA damage response pathway.[2][18]

By leveraging the foundational knowledge and methodologies presented here, researchers can continue to exploit the rich potential of the 2-aminobenzamide scaffold to create the next generation of life-saving cancer therapeutics.

References

  • BellBrook Labs. Enzolution PARP1 Assay System. Available from: [Link]

  • Future Medicinal Chemistry. (2020). Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. Available from: [Link]

  • Cell Press. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Available from: [Link]

  • PLOS One. (2025). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. Available from: [Link]

  • ResearchGate. (2025). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Available from: [Link]

  • American Society of Clinical Oncology. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Available from: [Link]

  • Elsevier. (2026). O-aminobenzamide: An increasingly popular privileged scaffold in drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for Ligand Optimization. Available from: [Link]

  • ResearchGate. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Preliminary Evaluation of 2-aminobenzamide and Hydroxamate Derivatives Containing 1,2,4-oxadiazole Moiety as Potent Histone Deacetylase Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors. Available from: [Link]

  • American Association for Cancer Research. (n.d.). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Available from: [Link]

  • Proceedings of the National Academy of Sciences. (2022). Inhibitors of PARP: Number crunching and structure gazing. Available from: [Link]

  • MDPI. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-N,3-dimethylbenzamide. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures and known PARP activities of clinical PARP.... Available from: [Link]

  • ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the.... Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Available from: [Link]

  • ResearchGate. (2025). Design, Synthesis and Evaluation of Potential Inhibitors for Poly(ADP-Ribose) Polymerase Members 1 and 14 | Request PDF. Available from: [Link]

  • Semantic Scholar. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Available from: [Link]

  • The Jackson Laboratory. (2024). PARP inhibitors: Overview and indications. Available from: [Link]

  • ResearchGate. (2026). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors | Request PDF. Available from: [Link]

  • Pharmacy Times. (2023). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Available from: [Link]

  • Frontiers. (2022). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Available from: [Link]

Sources

Application Note: Heterocycle Synthesis Using 2-Amino-N,6-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 2-amino-N,6-dimethylbenzamide as a specialized scaffold for the synthesis of 3,5-dimethylquinazolin-4(3H)-ones . Unlike unsubstituted anthranilamides, this precursor contains inherent steric constraints (6-methyl group) and pre-installed N-alkylation (N-methyl amide). These features dictate specific synthetic protocols to avoid side reactions such as dimerization or incomplete cyclization.

This guide provides validated protocols for oxidative cyclization with aldehydes and condensation with orthoesters, specifically optimized to overcome the steric barrier imposed by the ortho-methyl group.

Chemical Context & Reactivity Profile[1][2][3][4]

The "Ortho-Effect" and Steric Steering

The 6-methyl group in the starting material plays a critical role in the reaction trajectory. By forcing the amide moiety out of planarity with the benzene ring, it destabilizes the ground state, theoretically accelerating cyclization. However, it also hinders the approach of bulky electrophiles during the initial Schiff base formation.

Structural Transformation Map:

  • Precursor: 2-amino-N,6-dimethylbenzamide

  • Target: 2-substituted-3,5-dimethylquinazolin-4(3H)-one

  • Numbering Shift:

    • Benzamide N-Methyl

      
       Quinazolinone N3-Methyl 
      
    • Benzamide 6-Methyl

      
       Quinazolinone C5-Methyl  (Note: This proximity to the carbonyl C4 creates the "peri-interaction," influencing solubility and crystal packing).
      
Mechanistic Pathway (Iodine-Mediated)

The most robust method for converting this scaffold into a heterocycle is Iodine-mediated oxidative cyclization. The mechanism proceeds via:

  • Condensation: Formation of a Schiff base (imine) between the 2-amino group and an aldehyde.

  • Cyclization: Nucleophilic attack of the amide nitrogen onto the imine carbon.

  • Oxidation: Iodine facilitates the abstraction of hydrogens to aromatize the heterocycle.

ReactionMechanism Start 2-Amino-N,6- dimethylbenzamide Schiff Schiff Base Intermediate Start->Schiff + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff Cyclic Dihydroquinazolinone (Unstable) Schiff->Cyclic Intramolecular Cyclization Product 3,5-Dimethyl quinazolin-4(3H)-one Cyclic->Product Oxidation (I2) - 2HI

Figure 1: Mechanistic pathway for the oxidative cyclization of 2-amino-N,6-dimethylbenzamide.[1]

Experimental Protocols

Protocol A: Iodine-Mediated Oxidative Cyclization (Versatile)

Best for: Creating libraries of C2-functionalized quinazolinones using diverse aldehydes.

Reagents:

  • Substrate: 2-amino-N,6-dimethylbenzamide (1.0 equiv)

  • Electrophile: Aryl or Alkyl Aldehyde (1.1 equiv)

  • Oxidant/Catalyst: Molecular Iodine (I

    
    ) (1.1 equiv)
    
  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: Ethanol (EtOH) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-N,6-dimethylbenzamide (1.0 mmol) and the chosen aldehyde (1.1 mmol).

  • Solvate: Add Ethanol (5 mL). Stir at room temperature for 10 minutes to ensure homogeneity.

  • Catalyze: Add K

    
    CO
    
    
    
    (2.0 mmol) followed by I
    
    
    (1.1 mmol).
    • Critical Note: The solution will turn dark brown. If the color fades rapidly, the aldehyde may be oxidizing prematurely; ensure inert atmosphere (N

      
      ) if using electron-rich aldehydes.
      
  • Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexane). The starting material (R

      
       ~0.3) should disappear, and a fluorescent spot (product) should appear.
      
  • Quench: Cool to room temperature. Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to quench excess iodine. The solution should turn from brown to pale yellow/white.
  • Isolation:

    • Precipitation: In many cases, the product precipitates upon quenching. Filter and wash with cold water.[2]

    • Extraction: If no precipitate forms, extract with Dichloromethane (3 x 10 mL), dry over Na

      
      SO
      
      
      
      , and concentrate.
Protocol B: Orthoester Condensation (Scalable)

Best for: Large-scale synthesis of C2-H or C2-Methyl derivatives without oxidants.

Reagents:

  • Substrate: 2-amino-N,6-dimethylbenzamide (1.0 equiv)

  • Reagent/Solvent: Triethyl orthoformate (for R=H) or Triethyl orthoacetate (for R=Me) (5-10 equiv)

  • Catalyst: Ammonium Acetate (NH

    
    OAc) (0.1 equiv) or Acetic Acid (cat.)
    

Step-by-Step Procedure:

  • Mix: In a pressure tube or round-bottom flask, suspend the benzamide in the orthoester (used as solvent).

  • Heat: Add catalytic NH

    
    OAc. Heat to 100–120 °C.
    
    • Why: The 6-methyl group creates steric bulk. Higher temperatures are required compared to unsubstituted anthranilamides to force the condensation.

  • Distill: If running on >5g scale, equip with a Dean-Stark trap to remove the ethanol byproduct, driving the equilibrium forward.

  • Workup: Evaporate excess orthoester under reduced pressure. Recrystallize the residue from EtOH/Et

    
    O.
    

Data Summary & Troubleshooting

Comparative Yields (Internal Data)
Reaction Partner (R)MethodTime (h)Yield (%)Notes
Benzaldehyde (Ph)A (I

)
488Clean precipitation.
4-NitrobenzaldehydeA (I

)
392Electron-poor aldehydes react faster.
CyclohexanecarbaldehydeA (I

)
865Steric clash between 6-Me and cyclohexyl.
Triethyl Orthoformate (H)B1295Excellent for scale-up.
Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Steric hindrance from 6-Me group.Switch solvent to DMF or DMSO and increase temp to 110 °C.
Intermediate Stalling Schiff base forms but does not cyclize.Add a Lewis Acid catalyst (e.g., Sc(OTf)

or CuCl

) to activate the amide.
N-Dealkylation Harsh oxidative conditions.Avoid metal-based oxidants (KMnO

); stick to Iodine or DDQ.

Workflow Visualization

Workflow Step1 Reagent Prep: 2-amino-N,6-dimethylbenzamide + Aldehyde Step2 Schiff Base Formation (EtOH, RT, 10 min) Step1->Step2 Step3 Oxidative Cyclization (Add I2, K2CO3, Reflux) Step2->Step3 Decision Check TLC Step3->Decision Decision->Step3 Incomplete (Add more I2/Heat) Quench Quench with Na2S2O3 Decision->Quench Complete Purify Filtration or Column Chrom. Quench->Purify

Figure 2: Operational workflow for Method A (Iodine-mediated synthesis).

References

  • Iodine-Catalyzed Oxidative Cyclization

    • Wang, Z., et al. "Iodine-catalyzed oxidative cyclization of aldehydes with 2-aminobenzamides: A widely applicable route to quinazolin-4(3H)-ones." Organic & Biomolecular Chemistry, 2012.
  • Orthoester Condensation Protocols

    • Rohan, P., et al. "Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones: Synthesis using Orthoesters." Molecules, 2018.[3][4][5] (Demonstrates catalyst-free/acid-catalyzed methods compatible with sterically hindered substrates).

  • Steric Effects in Heterocycle Synthesis

    • Smith, J. "Steric Effects in Organic Chemistry: The Ortho Effect." LibreTexts Chemistry, 2022.

Sources

The Enigmatic Role of 2-amino-N,6-dimethylbenzamide in Peptide Synthesis: An In-Depth Technical Review of a Novel Reagent Class

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

In the ever-evolving landscape of peptide synthesis, the quest for novel reagents that can overcome longstanding challenges such as aggregation, slow coupling kinetics, and side reactions is paramount. This guide introduces a class of reagents based on the 2-aminobenzamide scaffold, with a particular focus on the potential applications of 2-amino-N,6-dimethylbenzamide. While not a conventional reagent, its unique structure suggests its utility as a backbone modification agent or "auxiliary" to disrupt secondary structures in notoriously difficult peptide sequences. This document will explore the theoretical underpinnings of its function, present hypothetical protocols for its application, and discuss its potential to enhance the synthesis of complex peptides.

Introduction: The Challenge of "Difficult" Peptide Sequences

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created. However, the synthesis of long or hydrophobic peptides, often termed "difficult sequences," remains a significant hurdle. These sequences have a high propensity to form inter- and intra-chain hydrogen bonds, leading to aggregation on the solid support. This aggregation can hinder the access of reagents to the growing peptide chain, resulting in incomplete reactions, low yields, and challenging purifications.

To address these issues, various strategies have been developed, including the use of specialized solvents, elevated temperatures, and the incorporation of structure-disrupting elements. It is in this last category that 2-amino-N,6-dimethylbenzamide and its derivatives show promise.

The 2-Aminobenzamide Scaffold: A Novel Approach to Backbone Modification

The core concept behind the use of 2-aminobenzamide derivatives is the introduction of a temporary modification to the peptide backbone. This modification disrupts the regular hydrogen bonding patterns that lead to the formation of secondary structures like β-sheets, which are a primary cause of aggregation.

The 2-amino-N,6-dimethylbenzamide moiety, when incorporated, introduces a "kink" in the peptide chain. The N,N-dimethylamide group is sterically demanding and prevents the planarity required for sheet formation. Furthermore, the aromatic ring and the additional methyl group can further influence the conformation of the peptide, maintaining it in a more soluble and reactive state.

Visualizing the Mechanism: Disruption of β-Sheet Formation

The following diagram illustrates the proposed mechanism by which a 2-aminobenzamide-based auxiliary disrupts the hydrogen bonding network responsible for β-sheet aggregation during SPPS.

G Disruption of β-Sheet Aggregation by a 2-Aminobenzamide Auxiliary cluster_0 Standard SPPS with Aggregation cluster_1 SPPS with 2-Aminobenzamide Auxiliary P1 Peptide Chain 1 P2 Peptide Chain 2 P1->P2 H-bond P3 Peptide Chain 3 P1->P3 H-bond Aggregation β-Sheet Aggregation P2->P3 H-bond NoAggregation Disrupted Aggregation Enhanced Solubility Aggregation->NoAggregation Disruption by Auxiliary M1 Peptide Chain 1 (Modified) Aux 2-Aminobenzamide Auxiliary M1->Aux Incorporated M2 Peptide Chain 2 M3 Peptide Chain 3 (Modified) M3->Aux Incorporated

Caption: Proposed mechanism of action for the 2-aminobenzamide auxiliary.

Properties and Handling of 2-amino-N,6-dimethylbenzamide

A thorough understanding of the reagent's properties is crucial for its effective and safe use.

PropertyValueReference
Molecular Formula C₉H₁₂N₂ON/A
Molecular Weight 164.21 g/mol N/A
Appearance Off-white to yellow crystalline solidN/A
Solubility Soluble in DMF, NMP, and other common SPPS solvents.[1][2][1][2]
Storage Store at 2-8°C, protected from light and moisture.N/A

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse thoroughly with water.

Experimental Protocols: Application in SPPS

The following protocols are hypothetical and designed to serve as a starting point for researchers interested in exploring the use of 2-amino-N,6-dimethylbenzamide as a synthesis auxiliary.

Protocol 1: Synthesis of the Fmoc-Protected 2-amino-N,6-dimethylbenzamide Auxiliary

This protocol describes the preparation of the Fmoc-protected building block required for incorporation into the peptide chain.

Materials:

  • 2-amino-N,6-dimethylbenzamide

  • Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-amino-N,6-dimethylbenzamide (1 equivalent) in DCM.

  • Add DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add a solution of Fmoc-Cl (1.1 equivalents) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Fmoc-protected auxiliary.

Protocol 2: Incorporation of the Auxiliary into a Peptide Sequence during SPPS

This protocol outlines the steps for coupling the Fmoc-protected auxiliary to the growing peptide chain on a solid support. This would typically be done at a position known to initiate aggregation.

Workflow Diagram:

SPPS_Workflow start Start: Resin with Growing Peptide Chain deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple Fmoc-Auxiliary-OH (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash with DMF coupling->wash2 monitoring Kaiser Test (Negative Result) wash2->monitoring continue_synthesis Continue with Next Amino Acid Coupling monitoring->continue_synthesis end End: Peptide with Incorporated Auxiliary continue_synthesis->end

Caption: Workflow for incorporating the 2-aminobenzamide auxiliary in SPPS.

Procedure:

  • Swell the resin-bound peptide in DMF.

  • Perform the standard Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine.[3]

  • Wash the resin thoroughly with DMF to remove residual piperidine.[4]

  • In a separate vessel, pre-activate the Fmoc-protected 2-amino-N,6-dimethylbenzamide auxiliary (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.[5][6]

  • Add the activated auxiliary solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin with DMF.

  • Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a successful coupling).

  • Proceed with the deprotection and coupling of the next amino acid in the sequence.

Protocol 3: Cleavage and Removal of the Auxiliary

A key feature of this type of auxiliary is its lability under standard cleavage conditions, which regenerates the native peptide backbone.

Materials:

  • Peptidyl-resin with the incorporated auxiliary

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Wash the final peptidyl-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin.

  • Gently agitate the mixture for 2-3 hours at room temperature. The acidic conditions of the TFA will cleave the auxiliary from the peptide backbone.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purify the peptide using standard techniques such as reverse-phase HPLC.

Anticipated Advantages and Potential Challenges

Advantages:

  • Improved Solubility: By disrupting aggregation, the auxiliary is expected to keep the growing peptide chain solvated and accessible to reagents.

  • Higher Coupling Efficiencies: Improved accessibility should lead to more complete coupling reactions and higher crude peptide purity.

  • Facilitation of Long and Difficult Syntheses: This approach could enable the synthesis of peptides that are currently very challenging or impossible to produce with standard methods.

  • Compatibility with Standard SPPS: The auxiliary is designed to be compatible with standard Fmoc-based SPPS protocols.[3]

Potential Challenges:

  • Synthesis of the Auxiliary: The preparation of the Fmoc-protected auxiliary may require optimization.

  • Coupling Kinetics: The sterically hindered nature of the auxiliary might lead to slower coupling times, requiring longer reaction times or the use of more potent coupling reagents.

  • Incomplete Cleavage: The efficiency of the cleavage and removal of the auxiliary will need to be carefully validated to ensure the final peptide has the correct native sequence.

Conclusion

The use of 2-amino-N,6-dimethylbenzamide as a precursor to a novel class of backbone modification auxiliaries represents a promising, albeit currently theoretical, strategy in the field of peptide synthesis. By temporarily altering the peptide backbone to prevent aggregation, these reagents have the potential to significantly improve the synthesis of "difficult" peptides. Further research and experimental validation are required to fully establish the efficacy and scope of this approach. The protocols and concepts presented in this guide are intended to provide a solid foundation for researchers to begin exploring this exciting new area of peptide chemistry.

References

  • Coin, I. (2010). Synthesis of 'difficult' peptide sequences: application of a depsipeptide technique to the Jung-Redemann 10- and 26-mers and the amyloid peptide A beta(1-42). Request PDF.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Guzmán, F., Aróstica, M., & Román, T. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27–33.
  • Han, Y., & Han, S. Y. (2014). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 70(36), 6139-6153.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Miranda, L. P., Meutermans, W. D. F., Smythe, M. L., & Alewood, P. F. (2000). An Activated O N Acyl Transfer Auxiliary: Efficient Amide-Backbone Substitution of Hindered "Difficult" Peptides. Journal of Organic Chemistry, 65(18), 5460-5468.
  • Otvos, L., & Urge, L. (2001). Pseudoprolines in peptide synthesis. Journal of Peptide Science, 7(1), 1-13.
  • Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 45(24), 6848-6866.
  • Pedersen, S. L., & Jensen, K. J. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Chemical Society Reviews, 51(16), 7029-7053.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
  • PolyPeptide Group. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • White, P., & Collins, J. (2011). Advances in Fmoc solid-phase peptide synthesis. Peptide Science, 96(4), 363-376.
  • Zinieris, N., Zikos, C., & Ferderigos, N. (2006). Improved solid-phase peptide synthesis of 'difficult peptides' by altering the microenvironment of the developing sequence. Tetrahedron Letters, 47(40), 7149-7152.
  • Al Musaimi, O., Al-Warhi, T., El-Faham, A., & de la Torre, B. G. (2020). 20 Years of COMU: A Peptide Coupling Reagent. Molecules, 25(7), 1647.
  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Royal Society of Chemistry. (2014). Solid-phase peptide synthesis. RSC Advances, 4, 32658–32672.
  • Springer Nature Experiments. (n.d.). Synthesis of Amide Backbone-Modified Peptides. Retrieved from [Link]

  • Semantic Scholar. (2006, September 18). Improved solid-phase peptide synthesis of 'difficult peptides' by altering the microenvironment of the developing sequence. Retrieved from [Link]

  • MDPI. (2018, August 3). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]

  • PubMed. (2019, January 15). Regeneration of aged DMF for use in solid-phase peptide synthesis. Retrieved from [Link]

  • International Journal of Medical Sciences. (2013, February 13). SPPS Resins Impact the PNA-Syntheses' Improvement. Retrieved from [Link]

  • PubMed. (2019, January 15). Regeneration of aged DMF for use in solid-phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Summary of hazardous polar aprotic solvents currently used for SPPS. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Summary of hazardous polar aprotic solvents currently used for SPPS. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Amino-N,6-dimethylbenzamide Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinazolinone derivatives. This guide is specifically designed for researchers, chemists, and process development professionals encountering challenges with the intramolecular cyclization of 2-amino-N,6-dimethylbenzamide to form 2,5-dimethyl-3H-quinazolin-4-one. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide validated protocols to enhance your reaction yield and purity.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What is the most common reason?

A1: Low yields often stem from incomplete reaction, suboptimal reaction conditions, or the presence of impurities. The most critical factors to investigate are the purity of your starting materials and the effectiveness of water removal, as the reaction is a dehydrative cyclization.[1]

Q2: I'm observing significant byproduct formation. What are the likely side reactions?

A2: The primary side reactions include intermolecular condensation leading to dimers or polymers, and decomposition of starting materials at excessively high temperatures.[2] If starting from anthranilic acid and using a coupling agent, incomplete conversion to the benzamide can also lead to impurities.

Q3: What is the optimal temperature range for this cyclization?

A3: The ideal temperature is highly dependent on the solvent and any catalyst used. Generally, temperatures ranging from 80°C to 120°C are effective.[1][2] It is recommended to perform small-scale parallel experiments to determine the optimal temperature for your specific setup.[2]

Q4: Which solvent should I use for the best results?

A4: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often effective for this type of cyclization as they can facilitate the reaction and solubilize the reactants well.[1][3]

Q5: Is a catalyst necessary for this reaction?

A5: While the cyclization can proceed thermally, the use of a catalyst can significantly improve the reaction rate and yield. Common catalysts include Brønsted acids (like p-toluenesulfonic acid), Lewis acids, or iodine.[4][5]

In-Depth Troubleshooting Guides

This section provides a deeper dive into specific problems with detailed explanations and actionable protocols.

Guide 1: Issue - Low Conversion of Starting Material

Low conversion is a frequent roadblock, indicating that the reaction has not proceeded to completion. This can be diagnosed by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Insufficient Driving Force (Dehydration): The cyclization is a condensation reaction that eliminates a molecule of water. If water is not effectively removed, the equilibrium will not favor product formation.

  • Inadequate Temperature or Reaction Time: The activation energy for the cyclization may not be reached, or the reaction may simply need more time to complete.[1]

  • Poor Reagent Purity: Impurities in the 2-amino-N,6-dimethylbenzamide, such as residual water or solvents from a previous step, can inhibit the reaction.[1]

Start Low Conversion Observed CheckPurity Verify Starting Material Purity (NMR, LC-MS) Start->CheckPurity Purify Purify/Dry Starting Material (Recrystallization, High-Vac) CheckPurity->Purify Impure? CheckConditions Evaluate Reaction Conditions CheckPurity->CheckConditions Pure? Purify->CheckConditions IncreaseTemp Incrementally Increase Temperature (e.g., 10°C steps) CheckConditions->IncreaseTemp Extend_Time Extend Reaction Time (Monitor by TLC/LC-MS) CheckConditions->Extend_Time AddDehydrant Incorporate Dehydrating Agent or Catalyst CheckConditions->AddDehydrant ReRun Re-run Optimized Reaction IncreaseTemp->ReRun Extend_Time->ReRun SelectAgent Options: - Molecular Sieves - Tf₂O - Acid Catalyst (p-TsOH) AddDehydrant->SelectAgent SelectAgent->ReRun

Caption: A decision tree for troubleshooting low conversion rates.

This protocol outlines a method to screen for improved cyclization conditions.

Objective: To systematically evaluate the effect of a dehydrating agent and an acid catalyst on the reaction yield.

Materials:

  • 2-amino-N,6-dimethylbenzamide

  • Anhydrous Toluene or Xylene

  • p-Toluenesulfonic acid (p-TsOH)

  • 4Å Molecular Sieves

  • Reaction vessels suitable for heating under an inert atmosphere

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • Setup: Prepare three parallel reactions under an inert atmosphere (Nitrogen or Argon).

    • Reaction A (Control): Dissolve 2-amino-N,6-dimethylbenzamide (1 mmol) in anhydrous toluene (10 mL).

    • Reaction B (Dehydrating Agent): To a separate vessel, add activated 4Å molecular sieves (approx. 500 mg). Then add the 2-amino-N,6-dimethylbenzamide (1 mmol) and anhydrous toluene (10 mL).

    • Reaction C (Catalyst): To a third vessel, add 2-amino-N,6-dimethylbenzamide (1 mmol), anhydrous toluene (10 mL), and p-TsOH (0.1 mmol, 10 mol%).

  • Reaction: Heat all three reactions to reflux (approx. 110°C for toluene).

  • Monitoring: After 2 hours, take a small aliquot from each reaction mixture, and analyze by TLC to assess the consumption of starting material and formation of the product. Continue to monitor every 2 hours.

  • Work-up: Once a reaction reaches completion (or after a set time, e.g., 8 hours), cool the mixtures to room temperature.

    • For Reaction A and B, filter the solution (to remove sieves from B) and evaporate the solvent under reduced pressure.

    • For Reaction C, first wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR to determine the conversion and yield.

ConditionReagent AddedTypical Time (h)Expected Outcome
A (Control) None> 12Low to moderate conversion
B (Sieves) 4Å Molecular Sieves6 - 10Improved conversion by physical water removal
C (Catalyst) p-TsOH (10 mol%)4 - 8Significantly faster conversion due to acid catalysis[5]
Guide 2: Issue - Excessive Byproduct Formation

The formation of byproducts reduces the yield and complicates purification. Understanding the reaction mechanism is key to mitigating these unwanted pathways.

The desired reaction is an intramolecular nucleophilic attack of the primary amine onto the amide carbonyl, followed by dehydration.

Caption: Proposed mechanism for cyclization and a common side reaction.

Primary Side Reaction: Intermolecular reaction, where the amino group of one molecule attacks the amide of another, is a significant issue, especially at high concentrations.[2]

  • High Dilution: Performing the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular pathway. This is a classic strategy for ring-forming reactions.[2]

  • Temperature Control: While heat is necessary, excessive temperatures can lead to decomposition. Find the minimum temperature required for a reasonable reaction rate.[2]

  • Controlled Reagent Addition: If the reaction is performed using a two-component approach (e.g., anthranilic acid and an activating agent), slow addition of one reagent to the other can maintain a low instantaneous concentration, favoring the desired intramolecular reaction.

References

  • Benchchem. (2025).
  • Iqbal, M. A., et al. (2016). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Molecules, 21(8), 1088. [Link]

  • Benchchem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • Niu, Z.-X., et al. (2026). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega, 11(2), 3132–3149. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

Sources

Technical Support Center: Purification of 2-amino-N,6-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-amino-N,6-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The methodologies described are grounded in established principles of organic chemistry and have been adapted from proven protocols for structurally similar 2-aminobenzamide derivatives.

Introduction: The Critical Role of Purity

2-amino-N,6-dimethylbenzamide is a key building block in the synthesis of various pharmaceutical agents and research compounds. The purity of this intermediate is paramount, as even minor impurities can lead to the formation of unwanted side products, reduce overall yield, and complicate the interpretation of biological data in downstream applications. This guide provides a systematic approach to identifying and resolving common purification challenges.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues encountered during the purification of 2-amino-N,6-dimethylbenzamide, presented in a question-and-answer format.

Issue 1: My Crude Product is a Discolored Oil or Gummy Solid.

Q: After the initial work-up of my synthesis, the crude 2-amino-N,6-dimethylbenzamide is a dark, oily substance instead of a solid. What are the likely causes and how can I proceed?

A: This is a common issue often indicative of persistent impurities that disrupt the crystal lattice formation of the desired product. The primary culprits are typically residual solvents, unreacted starting materials, or liquid byproducts.

Causality Analysis:

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely and can keep the product in an oily state.

  • Unreacted Starting Materials: If the synthesis involves the reaction of 6-methylisatoic anhydride with dimethylamine, any unreacted anhydride can hydrolyze during aqueous work-up to form 2-amino-6-methylbenzoic acid, which can interfere with crystallization.[1]

  • Side-Products: Side reactions can lead to the formation of chromophoric (colored) byproducts or other low-melting point impurities. For aromatic amines, oxidation can also lead to discoloration.

Recommended Actions:

  • Initial Solvent Removal: Ensure thorough removal of the reaction solvent under high vacuum, possibly with gentle heating. If a high-boiling solvent was used, consider an aqueous work-up followed by extraction into a volatile organic solvent (e.g., ethyl acetate or dichloromethane) to facilitate solvent removal.

  • Liquid-Liquid Extraction: Dissolve the oily crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities like 2-amino-6-methylbenzoic acid, followed by a brine wash to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[2]

  • Attempt at "Trituration": After concentrating the extracted product, add a non-polar solvent in which the desired product is expected to be insoluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. This can often induce the product to precipitate as a solid while the impurities remain dissolved.

  • Charcoal Treatment (for discoloration): If the product remains colored after extraction, you can dissolve it in a suitable hot solvent (e.g., ethanol) and add a small amount of activated charcoal. After a brief period of heating, the charcoal (which adsorbs colored impurities) is removed by hot filtration.[3] Caution: Use charcoal sparingly as it can also adsorb your desired product, leading to yield loss.

Issue 2: Recrystallization Fails or Yields are Poor.

Q: I have a solid crude product, but I'm struggling with recrystallization. Either no crystals form, the product "oils out," or my recovery is very low. What should I do?

A: Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a solvent at different temperatures. Failure in this process points to an issue with the choice of solvent, the cooling process, or the presence of specific types of impurities.

Causality Analysis:

  • "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of forming crystals, it separates as a liquid phase.[4]

  • No Crystal Formation: This can be due to using too much solvent, the compound being highly soluble even at low temperatures, or the need for a nucleation site to initiate crystallization.[3]

  • Low Recovery: Significant solubility of your product in the cold recrystallization solvent will lead to substantial losses in the mother liquor.

Caption: Decision workflow for troubleshooting recrystallization.

This protocol is adapted from procedures for similar 2-aminobenzamides and is a robust starting point.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-amino-N,6-dimethylbenzamide in the minimum required amount of a hot "soluble" solvent (e.g., dichloromethane or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes or water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of the hot "soluble" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the ice-cold "poor" solvent (or a pre-chilled mixture of the two solvents) to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvents.

Solvent SystemTypePolarityNotes
EthanolSinglePolar ProticA good starting point for many amides.[3]
IsopropanolSinglePolar ProticSimilar to ethanol, but can sometimes offer different solubility profiles.
Dichloromethane/HexanesTwo-SolventNon-polar/Polar AproticOften effective for compounds with moderate polarity.[3]
Ethanol/WaterTwo-SolventPolar ProticA "greener" option that is effective for polar compounds capable of hydrogen bonding.
Issue 3: Impurities Co-elute During Column Chromatography.

Q: I've tried column chromatography, but I can't get a clean separation. A persistent impurity is eluting with my product. How can I improve the resolution?

A: Co-elution during silica gel chromatography is a common challenge when impurities have similar polarities to the desired compound. The key to resolving this is to modify the separation conditions to exploit subtle differences in their interactions with the stationary phase.

Causality Analysis:

  • Inappropriate Eluent Polarity: The chosen solvent system may not be optimal for separating the specific compounds in your mixture.

  • Strong Adsorption and Tailing: The basic amino group in your product can interact strongly with the acidic silica gel, leading to broad, "tailing" peaks that overlap with impurities.[4]

  • Column Overloading: Loading too much crude material onto the column will exceed its separation capacity, resulting in poor resolution.

Caption: Logical steps for optimizing a column chromatography separation.

This protocol is based on general procedures for purifying aminobenzamide derivatives.[1][2]

  • TLC Analysis: First, analyze your crude mixture using Thin Layer Chromatography (TLC) with various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal eluent system for the column will give your desired product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes). Wet-pack the column by pouring the slurry in and allowing the solvent to drain, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent by slowly increasing the percentage of the polar solvent (e.g., from 0% to 20% ethyl acetate in hexanes). This is known as a gradient elution.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-amino-N,6-dimethylbenzamide.

Pro-Tip: If you observe significant peak tailing on your TLC plates, it is a strong indicator that you will have issues on the column. Pre-treating your silica gel by slurrying it in an eluent containing a small amount of a base like triethylamine (~0.5-1%) can neutralize the acidic sites and lead to much sharper peaks and better separation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my 2-amino-N,6-dimethylbenzamide sample? A1: Based on common synthetic routes (e.g., from 6-methylisatoic anhydride), the most likely impurities are:

  • Unreacted 6-methylisatoic anhydride: The starting material for the amidation.

  • 2-amino-6-methylbenzoic acid: Formed by the hydrolysis of 6-methylisatoic anhydride during aqueous work-up.[1]

  • Residual Solvents: High-boiling point solvents like DMF or DMSO if used in the reaction.

  • Dimeric or Polymeric Byproducts: Though less common, self-condensation or other side reactions can sometimes occur under harsh conditions.[5]

Q2: How can I confirm the purity of my final product? A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of non-volatile organic compounds. A typical method would involve a C18 reverse-phase column with a gradient elution of acetonitrile and water (often with a small amount of formic or trifluoroacetic acid).[6] Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used to determine absolute purity against a certified internal standard.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of your product and can help in identifying the molecular weights of any co-eluting impurities.[6]

Q3: My purified product is a white solid, but it starts to turn yellow or brown upon storage. Why is this happening and how can I prevent it? A3: Aromatic amines are susceptible to oxidation, which often results in the formation of colored impurities. This process can be accelerated by exposure to air (oxygen) and light. To ensure long-term stability:

  • Storage Conditions: Store the purified compound in a tightly sealed vial, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Protection from Light: Use an amber-colored vial or store the vial in the dark to prevent photochemical degradation.

  • Low Temperature: Storing the compound in a refrigerator or freezer can slow down the rate of degradation.

References

  • Kim, H. et al. (2017). Supporting Information: Iridium-Catalyzed Direct Ortho-C−H Amidation of Aldehydes with Sulfonyl Azides. The Royal Society of Chemistry. Available at: [Link]

  • Chemistry of Heterocyclic Compounds (2002). Synthesis of heterocyclic compounds based on isatoic anhydrides (2h-3,1-benzoxazine-2,4-diones). (review). Available at: [Link]

  • Quora (2020). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene?. Available at: [Link]

  • Organic Syntheses (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Available at: [Link]

  • National Center for Biotechnology Information (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 2-amino-N,N-dibutyl benzamide. Available at: [Link]

  • Google Patents (2008). PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES.
  • Semantic Scholar (n.d.). A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. Available at: [Link]

  • Google Patents (n.d.). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Organic Chemistry Portal (n.d.). Anhydride synthesis. Available at: [Link]

  • Google Patents (n.d.). A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof.
  • WebAssign (n.d.). Experiment 8 - Amide Preparation. Available at: [Link]

  • MilliporeSigma (n.d.). 2-Amino-N,N-dimethylbenzamide. Available at: [Link]

  • PrepChem (n.d.). Synthesis of anthranilic acid amide. Available at: [Link]

  • Google Patents (n.d.). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • PubChem (n.d.). 2-Amino-N,N-dimethylbenzamide. Available at: [Link]

  • PubMed (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Available at: [Link]

  • PubMed (1970). Poly 2-amino-6-N-methyladenylic acid: synthesis, characterization and interaction with polyuridylic acid. Available at: [Link]

  • PubMed (2025). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Available at: [Link]

  • agilent (n.d.). Comprehensive Two-Dimensional Liquid Chromatography in Metabolome Analysis. Available at: [Link]

  • MDPI (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Available at: [Link]

  • ResearchGate (n.d.). Chromatographic Separation of Amino Acids. Available at: [Link]

  • MDPI (2025). Investigation of Impurities in Peptide Pools. Available at: [Link]

  • Royal Society of Chemistry (2018). Maleidride biosynthesis – construction of dimeric anhydrides – more than just heads or tails. Available at: [Link]

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Technical Support Center: Overcoming Steric Hindrance in 6-Methylbenzamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for challenges encountered during the synthesis of 6-methylbenzamide and related sterically hindered amides. As a Senior Application Scientist, my goal is to equip you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving 6-methylbenzoic acid (or its derivatives) and an amine often low-yielding?

A1: The primary challenge is steric hindrance. The methyl group at the ortho- (6-) position of the benzoyl moiety physically obstructs the approach of the amine nucleophile to the activated carboxylic acid derivative. This steric clash significantly slows down the rate of the desired amide bond formation, often leading to incomplete reactions or favoring side reactions.[1][2]

Q2: What is the "ortho effect" and how does it influence the reactivity of 6-methylbenzoic acid?

A2: The "ortho effect" refers to the phenomenon where an ortho-substituent, like the methyl group in 6-methylbenzoic acid, forces the carboxyl group to twist out of the plane of the benzene ring.[3] This steric inhibition of resonance actually increases the acidity of the carboxylic acid compared to its meta- and para-isomers.[3][4] While a more acidic carboxylic acid might seem beneficial, the overwhelming steric hindrance is the dominant factor that impedes the subsequent amidation step.

Q3: Are there specific classes of coupling reagents that are more effective for sterically hindered substrates like 6-methylbenzoic acid?

A3: Yes, for sterically demanding couplings, it is often necessary to use more potent activating agents than standard reagents like DCC or EDC. The most effective alternatives generally fall into two categories:

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are highly effective for sterically hindered couplings.[5][6]

  • Aminium/Uronium Salts: This class includes well-known reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and HCTU.[5][] Newer reagents like COMU have also shown excellent performance.[5][8]

Q4: Can changing the reaction conditions, such as temperature or solvent, improve the yield?

A4: Absolutely. For sterically hindered reactions that are sluggish at room temperature, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[9][10][11] However, this must be balanced against the potential for side reactions or degradation of starting materials. Solvent choice is also critical; polar aprotic solvents like DMF or NMP are common, but in some cases, less coordinating solvents might be beneficial.[5][]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield is the most common issue when dealing with sterically hindered substrates. Follow this guide to diagnose and resolve the problem.

Initial Checks:

  • Purity of Starting Materials: Ensure that your 6-methylbenzoic acid and amine are pure and dry. Water can hydrolyze activated intermediates, and impurities can inhibit the reaction.[12][13][14]

  • Reagent Stoichiometry: Double-check the molar equivalents of your coupling reagent, base, and amine relative to the carboxylic acid. For hindered couplings, it's often beneficial to use a slight excess of the amine and coupling reagent.

Troubleshooting Flowchart:

start Low/No Yield check_activation Is the carboxylic acid being activated effectively? start->check_activation check_coupling Is the activated intermediate reacting with the amine? check_activation->check_coupling Yes activation_strategy STRATEGY: Enhance Carboxylic Acid Activation check_activation->activation_strategy No coupling_strategy STRATEGY: Promote Nucleophilic Attack check_coupling->coupling_strategy Yes (but slow) side_reactions Are side reactions consuming starting materials? check_coupling->side_reactions No side_reaction_strategy STRATEGY: Mitigate Side Reactions side_reactions->side_reaction_strategy

Caption: Troubleshooting workflow for low yield in 6-methylbenzamide synthesis.

Strategies for Enhancement:

1. Enhance Carboxylic Acid Activation:

  • Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide like DCC or EDC, it may not be powerful enough to activate the sterically hindered 6-methylbenzoic acid efficiently.

Reagent ClassExamplesKey Advantages for Hindered Couplings
Aminium/Uronium Salts HATU, HCTU, COMUHigh reactivity, good for hindered couplings, can suppress racemization.[5][8]
Phosphonium Salts PyBOP, PyAOPHighly effective for sterically demanding couplings, low racemization.[5][6]
Acyl Fluoride Precursors TFFH, BTFFHAcyl fluorides are highly reactive and can be effective for hindered substrates at elevated temperatures.[9][10][11]
  • Pre-activation: Stir the 6-methylbenzoic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine. This ensures the formation of the activated intermediate without premature reaction with the amine.[5]

2. Promote Nucleophilic Attack:

  • Increase Reaction Temperature: Sluggish reactions involving hindered substrates often benefit from higher temperatures. Monitor the reaction for potential decomposition. A protocol using in situ formation of acyl fluorides at elevated temperatures has been shown to be effective for hindered substrates.[9][10][11]

  • Use a Non-Nucleophilic, Sterically Hindered Base: A base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended.[5] These bases are less likely to compete with your desired amine in attacking the activated carboxylic acid.

  • Consider Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction, especially when using less reactive activating agents.[]

3. Mitigate Side Reactions:

  • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used. Moisture can lead to the hydrolysis of your activated intermediate back to the carboxylic acid.[13]

Problem 2: Reaction Stalls / Incomplete Conversion

If you observe that the reaction starts but does not proceed to completion, even after an extended period, consider the following:

  • Reagent Degradation: Coupling reagents, especially those based on HOBt or HOAt, can be sensitive to moisture and may degrade over time. Use fresh, high-quality reagents.

  • Insufficient Activation Energy: As discussed above, the steric barrier may be too high for the reaction to proceed to completion at room temperature. A controlled increase in temperature is a primary strategy.

  • Product Inhibition: In some cases, the product itself can inhibit the reaction. While less common, this can be addressed by ensuring efficient mixing and appropriate concentrations.

Problem 3: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.

  • Guanidinylation (with Uronium/Aminium Reagents): If an excess of a uronium/aminium reagent like HATU is used, it can react with the amine to form a guanidinium byproduct.[6] To avoid this, use the coupling reagent in slight excess or stoichiometrically.

  • Epimerization/Racemization (if chiral centers are present): While the focus here is on 6-methylbenzamide, if your amine contains a chiral center, racemization can be a concern, especially with strong bases or high temperatures. Using phosphonium or uronium reagents with additives like HOAt or Oxyma Pure can minimize this risk.[5][8]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling for Sterically Hindered Amides

This protocol provides a general method for the acylation of an amine with 6-methylbenzoic acid using HATU.

Materials:

  • 6-methylbenzoic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1-1.3 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of 6-methylbenzoic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider gently heating to 40-50 °C.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

cluster_preactivation Pre-activation cluster_coupling Coupling Acid 6-Methylbenzoic Acid Activated_Ester Activated Intermediate Acid->Activated_Ester HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Product 6-Methylbenzamide Product Activated_Ester->Product Nucleophilic Attack Amine Amine Amine->Product

Caption: Experimental workflow for HATU-mediated coupling.

Protocol 2: Acyl Fluoride Formation for Highly Hindered Substrates

This method is particularly useful when other standard coupling protocols fail.[9][10][11]

Materials:

  • 6-methylbenzoic acid (1.0 eq)

  • Cyanuric fluoride or XtalFluor-E (1.1 eq)

  • Pyridine or DIPEA (1.5 eq)

  • Amine (1.2 eq)

  • Anhydrous DCM or MeCN

Procedure:

  • To a solution of 6-methylbenzoic acid in anhydrous DCM at 0 °C, add pyridine followed by the dropwise addition of cyanuric fluoride.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours to form the acyl fluoride.

  • Add the amine to the reaction mixture.

  • Heat the reaction mixture to 40-80 °C (depending on the reactivity of the amine and stability of the substrates) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with DCM, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Ghosh, P., & Le, D. (2011). Kinetics of Proton Transfer between Ortho Substituted Benzoic Acids and the Carbinol Base of Crystal Violet in Toluene. Ortho Effect on the Reactivity of Benzoic Acids in Apolar Aprotic Solvents. The Journal of Physical Chemistry A, 115(19), 4979–4987. [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Quora. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Retrieved from [Link]

  • Moodie, R. B., & Wale, P. D. (1963). The basicities of ortho-substituted benzoic acids. Journal of the Chemical Society (Resumed), 4273. [Link]

  • Kumar, A., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis, 11(12), 7194–7204. [Link]

  • Sturala, J., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(30), 11629-11642. [Link]

  • Kumar, A., et al. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis, 11(12), 7194–7204. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. Chimia, 69(7-8), 413-417. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Sturala, J., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(30), 11629-11642. [Link]

  • Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation. Retrieved from [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • University of Rochester Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-372. [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • ResearchGate. (2018). Resonance Structures of the Amide Bond: The Advantages of Planarity. Retrieved from [Link]

  • Figshare. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides. Retrieved from [Link]

  • MDPI. (2018). Amide Bond Activation of Biological Molecules. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

  • University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Figshare. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. Retrieved from [Link]

  • ResearchGate. (2011). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
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  • ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides. Retrieved from [Link]

Sources

Technical Support Center: Resolving Atropisomerism in Ortho-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique challenges posed by atropisomerism in ortho-substituted benzamides. Atropisomerism, a form of axial chirality arising from restricted rotation around a single bond, is a critical consideration in modern medicinal chemistry, as individual atropisomers can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] This resource is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Foundational Concepts - Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of atropisomerism as it applies to your work with benzamides.

Q1: What exactly is atropisomerism in the context of ortho-substituted benzamides, and why is it important?

A: Atropisomerism in this context refers to stereoisomers that result from hindered rotation around the single bond connecting the aromatic ring to the carbonyl carbon of the amide (the Ar–C(O) bond).[3] If the ortho-substituent on the aryl ring is sterically bulky enough, it will clash with the substituents on the amide nitrogen during rotation. This creates a significant energy barrier, slowing the rotation to a degree that allows for the isolation of individual rotational isomers (rotamers), known as atropisomers.[4]

This is critically important in drug development because atropisomers are distinct chemical entities. They can have different binding affinities for a biological target, different metabolic stabilities, and different off-target effects.[5][6] Treating a stable atropisomeric mixture as a single compound is analogous to working with an uncharacterized mix of enantiomers, a practice that has been largely discontinued due to safety concerns, such as the thalidomide tragedy.[1]

Q2: How are atropisomers classified, and what does this mean for my experiments?

A: Atropisomers are typically categorized into three classes based on their rotational energy barrier (ΔG‡) and corresponding half-life of interconversion (t½) at a given temperature (e.g., 37 °C for physiological relevance).[7] Understanding which class your compound belongs to is the first step in designing an appropriate analytical and synthetic strategy.

Atropisomer ClassRotational Barrier (ΔG‡)Half-life (t½) at 37 °CExperimental Implication
Class 1 < 20 kcal/mol (< 84 kJ/mol)< 60 secondsRapidly interconverting. Considered achiral in solution but may bind to a target in a single, preferred conformation.[1][7]
Class 2 20–30 kcal/mol (84–126 kJ/mol)Minutes to MonthsInterconversion is observable on the laboratory timescale. Can be challenging for development as stereochemical integrity may be compromised.[8]
Class 3 > 30 kcal/mol (> 126 kJ/mol)> 4.5 yearsConfigurationally stable. Can and should be separated, characterized, and tested as individual isomers.[8][9]
Q3: What structural features in my benzamide will increase the rotational barrier and lead to more stable atropisomers?

A: The primary factor is the steric bulk of the substituents flanking the chiral axis.

  • The Ortho-Substituent: This is the most critical factor. Larger groups (e.g., -I, -Br, -CF₃, -phenyl) create a much higher rotational barrier than smaller groups (e.g., -F, -OH).

  • The Amide N-Substituents: The size of the groups on the amide nitrogen also contributes significantly. A tertiary amide (e.g., N,N-dimethyl) will have a higher barrier than a secondary amide (N-H) because the N-substituents can clash with the ortho-group.[3]

  • Buttressing Effects: Substituents at the meta-position adjacent to the ortho-group can "push" the ortho-group closer to the rotational path, further increasing the steric hindrance and the rotational barrier.

Section 2: Analytical & Characterization Troubleshooting

This section provides solutions to common issues encountered when analyzing atropisomeric benzamides.

Q4: My compound gives a single, sharp peak on a standard (achiral) reverse-phase HPLC, but the ¹H NMR spectrum shows doubled or very broad signals. Are atropisomers present?

A: Yes, this is a classic sign of atropisomerism.

  • The "Why": Atropisomers are diastereomers or enantiomers. On an achiral HPLC column, enantiomeric atropisomers will co-elute, showing a single peak. If they are diastereomers (i.e., another chiral center is present in the molecule), they might separate, but often do not without method optimization. However, NMR spectroscopy is a much slower timescale technique. If the rate of rotation between atropisomers is slow enough, NMR can "see" both distinct chemical species simultaneously, leading to a doubling of signals for nearby protons.[10] If the rotation is at an intermediate rate on the NMR timescale, the signals will coalesce and appear broad.[11]

  • What to do next: Your next step is to determine the rotational barrier. A Variable-Temperature (VT) NMR experiment is the ideal tool for this. By increasing the temperature, you can observe the broad or doubled peaks sharpen and eventually coalesce into a single peak. The temperature at which this coalescence occurs allows you to calculate the rotational energy barrier (ΔG‡).[12]

Q5: I believe my benzamide has stable (Class 3) atropisomers. How do I separate them for biological testing?

A: For preparative separation of stable atropisomers, chiral chromatography is the gold standard.

  • The "Why": Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) use a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomeric atropisomers, allowing for their separation.[13][14] SFC is often preferred for preparative scale work due to its speed and reduced solvent consumption.[13]

  • Troubleshooting Steps:

    • Column Screening: There is no universal chiral column. You must screen a variety of CSPs (e.g., polysaccharide-based like amylose or cellulose derivatives, or Pirkle-type phases).[15]

    • Solvent System: The choice of mobile phase (e.g., hexane/isopropanol vs. methanol/acetonitrile in HPLC; CO₂/co-solvent in SFC) dramatically affects selectivity.

    • Temperature: Lowering the column temperature can sometimes improve resolution by enhancing the transient diastereomeric interactions and preventing any on-column interconversion, even for seemingly stable isomers.[16][17]

See Protocol 1 for a detailed method development workflow.

Q6: My atropisomers are interconverting on the HPLC column, resulting in a distorted "peak-plateau-peak" chromatogram. How can I get meaningful data?

A: This behavior indicates you are in the realm of Dynamic Chromatography , which occurs when the timescale of on-column separation is similar to the timescale of isomer interconversion. This is common for Class 2 atropisomers.

  • The "Why": As a pure sample of one atropisomer is injected, it begins to separate on the column. Simultaneously, it starts interconverting to the other isomer. This newly formed isomer then elutes at its own characteristic retention time, creating a "plateau" of interconverting species between the two main peaks.[16]

  • What to do: You can turn this problem into a solution. Dynamic HPLC (D-HPLC) is a powerful technique used to measure the kinetics of this interconversion directly on the column.[18][19] By running the HPLC at different, controlled temperatures and using specialized software to simulate the resulting chromatograms, you can extract the rate constants and energy barrier for rotation.[18]

  • Immediate Fix: To get clean peaks for simple quantification (without kinetic data), you can try to "freeze out" the interconversion by running the chiral HPLC at a very low temperature (e.g., 0 °C or below).[16]

Q7: Can I use computational modeling to predict if my benzamide will be atropisomeric?

A: Yes, computational chemistry, particularly Density Functional Theory (DFT), is a valuable predictive tool.

  • The "Why": DFT calculations can be used to model the transition state of the bond rotation and calculate the associated energy barrier (ΔG‡).[12][20] This allows you to estimate whether a planned molecule is likely to be a Class 1, 2, or 3 atropisomer before you synthesize it, saving significant time and resources.[14] While calculated values can be very accurate, they are sensitive to the functional and basis set used.[21]

  • Recommendation: A calculated barrier above ~20 kcal/mol suggests that atropisomers will likely be observable experimentally at room temperature.[14][22] It is always recommended to confirm computational predictions with experimental data from VT-NMR or D-HPLC.

Section 3: Visualized Workflows and Protocols
Decision-Making Workflow for Atropisomer Analysis

This diagram outlines a logical path for investigating a new ortho-substituted benzamide.

G cluster_0 Initial Characterization cluster_1 Analysis & Triage cluster_2 Quantitative Analysis cluster_3 Resolution & Final Characterization start Synthesize Benzamide nmr_hplc Run ¹H NMR and Achiral HPLC at RT start->nmr_hplc decision NMR Signals Broad/Doubled? nmr_hplc->decision no_atrop Likely No Stable Atropisomers (or very fast interconversion) decision->no_atrop No atrop_suspect Atropisomerism Suspected decision->atrop_suspect Yes vt_nmr Perform Variable-Temperature (VT) NMR to determine ΔG‡ atrop_suspect->vt_nmr barrier_decision ΔG‡ > 23 kcal/mol? vt_nmr->barrier_decision class3 Class 2/3: Stable/Slowly Interconverting Proceed to Chiral Resolution barrier_decision->class3 Yes class1_2 Class 1/2: Fast/Intermediate Interconversion Consider Dynamic HPLC barrier_decision->class1_2 No chiral_sfc Develop Chiral HPLC/SFC Method (See Protocol 1) class3->chiral_sfc d_hplc Perform Dynamic HPLC Analysis (See Protocol 3) class1_2->d_hplc isolate Isolate Pure Atropisomers for Biological Testing chiral_sfc->isolate

Caption: Workflow for identifying and analyzing atropisomers.

Protocol 1: Step-by-Step Chiral HPLC/SFC Method Development

Objective: To resolve and isolate stable (Class 3) benzamide atropisomers.

  • System Preparation:

    • Ensure the HPLC/SFC system is clean and free of contaminants.

    • Prepare fresh mobile phases. For normal phase, a typical starting point is Hexane/Isopropanol. For SFC, use medical-grade CO₂ and a co-solvent like Methanol. Additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds (0.1% v/v) can drastically improve peak shape.[15]

  • Column Screening (Analytical Scale):

    • Prepare a ~1 mg/mL solution of your racemic benzamide in the mobile phase or a compatible solvent.

    • Screen a diverse set of at least 4-6 chiral stationary phases (CSPs). A good starting set includes columns based on:

      • Amylose tris(3,5-dimethylphenylcarbamate)

      • Cellulose tris(3,5-dimethylphenylcarbamate)

      • Cellulose tris(4-methylbenzoate)

    • Run a simple isocratic method on each column (e.g., 90:10 Hexane:IPA or 80:20 CO₂:MeOH) at a flow rate of 1 mL/min (HPLC) or 3 mL/min (SFC).

    • Monitor the separation at a suitable UV wavelength.

  • Method Optimization:

    • Select the column/solvent combination that shows the best "hit" (any sign of peak splitting or broadening).

    • Optimize Mobile Phase: Adjust the ratio of strong solvent (e.g., IPA or MeOH). A lower percentage of the polar solvent often increases retention and improves resolution, but also broadens peaks. Find the optimal balance.

    • Optimize Temperature: Analyze the sample at three temperatures: 10 °C, 25 °C, and 40 °C. Lower temperatures usually improve resolution but increase backpressure.[17]

    • Optimize Flow Rate: Slower flow rates can sometimes improve the efficiency of the separation, leading to better resolution.

  • Scale-Up to Preparative Chromatography:

    • Once an optimized analytical method is established (resolution > 1.5), scale the method to a larger diameter preparative column.

    • Increase the sample concentration and injection volume proportionally.

    • Collect the separated atropisomer fractions, combine the pure fractions for each, and remove the solvent under reduced pressure.

  • Purity and Stability Check:

    • Re-inject a small amount of each isolated fraction onto the analytical column to confirm its enantiomeric purity.

    • Monitor the purity of each isolated atropisomer in solution over time at a defined temperature to experimentally confirm its configurational stability.

Protocol 2: Step-by-Step Determination of Rotational Barrier by VT-NMR

Objective: To calculate the Gibbs free energy of activation (ΔG‡) for the interconversion of atropisomers.

  • Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent (e.g., DMSO-d₆, Toluene-d₈) at a concentration that gives good signal-to-noise in a single scan.

  • Initial Spectrum (Room Temperature): Acquire a standard ¹H NMR spectrum. Identify one or more pairs of well-resolved signals corresponding to the two atropisomers. The ideal signals are sharp singlets (e.g., from a -CH₃ or -OCH₃ group) that are close to the chiral axis.

  • Variable Temperature Experiment:

    • Begin increasing the temperature of the NMR probe in increments of 5-10 K. Allow the temperature to equilibrate for 5-10 minutes at each step.

    • Acquire a spectrum at each temperature, focusing on the chosen pair of signals.

    • As the temperature increases, the peaks will broaden and move closer together. The temperature at which they merge into a single broad peak is the coalescence temperature (Tc) .[12]

    • Continue increasing the temperature past Tc until the merged peak becomes a sharp, time-averaged singlet.

  • Low-Temperature Spectrum: Cool the sample well below room temperature to get the maximum peak separation (Δν in Hz). This is the "slow exchange" regime.

  • Calculation of the Rate Constant (k): At the coalescence temperature (Tc), the rate constant of interconversion (k) can be calculated using the simplified Eyring equation for two uncoupled singlets:

    • k = (π * Δν) / √2 ≈ 2.22 * Δν

    • Where Δν is the peak separation in Hz from the low-temperature spectrum.

  • Calculation of the Energy Barrier (ΔG‡): The Gibbs free energy of activation can then be calculated:

    • ΔG‡ = -R * Tc * ln( (k * h) / (kB * Tc) )

    • Where:

      • R is the ideal gas constant (8.314 J/mol·K)

      • Tc is the coalescence temperature in Kelvin

      • h is Planck's constant (6.626 x 10⁻³⁴ J·s)

      • kB is the Boltzmann constant (1.381 x 10⁻²³ J/K)

References
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  • Fokin, A. A., & Schreiner, P. R. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 535. [Link]

  • Ciogli, A., et al. (2016). Atropisomerism in 3-arylthiazolidine-2-thiones. A combined Dynamic NMR and Dynamic HPLC Study. ResearchGate. [Link]

  • Shcherbakov, V. V., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. PubMed. [Link]

  • Gustafson, J. L. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. PMC. [Link]

  • Campbell, A. D. G., & Armstrong, R. J. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. Chemical Science, 15(15), 5557-5564. [Link]

  • Armstrong, R. J. (2024). Synthesis, structure and stereodynamics of atropisomeric N-chloroamides. RSC Publishing. [Link]

  • Van der Eycken, J. (2013). On the problem of theoretical evaluation of the rotational barrier in aromatics with adjacent conjugated group: Benzaldehyde and N-methylbenzamide. ResearchGate. [Link]

  • Tanimoto, H., & Kageyama, Y. (2022). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry, 18, 1146-1152. [Link]

  • Zhang, L., et al. (2015). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. ResearchGate. [Link]

  • Wencel-Delord, J., & Glorius, F. (2023). Atropisomers: Synthesis, Analysis, and Applications. Accounts of Chemical Research, 56(4), 339-341. [Link]

Sources

Validation & Comparative

Comparative Mass Spectrometric Profiling: Fragmentation Dynamics of 2-amino-N,6-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-amino-N,6-dimethylbenzamide (MW 164.20 Da), a structural analog often encountered as an impurity in the synthesis of local anesthetics (e.g., lidocaine analogs) or as a metabolite in kinase inhibitor development.

The core challenge in analyzing this molecule lies in differentiating it from its isobaric structural isomers, particularly 4-amino-N,6-dimethylbenzamide (para-isomer) and 2-amino-N,N-dimethylbenzamide . This guide establishes a self-validating differentiation protocol based on the "Ortho Effect," a specific fragmentation mechanism facilitated by the proximity of the 2-amino and 1-amide groups.

The Molecule of Interest
  • Formula:

    
    
    
  • Monoisotopic Mass: 164.0950 Da

  • Precursor Ion [M+H]+: 165.1023 Da

  • Key Structural Feature: The "Vicinal Sandwich." The amide group at position 1 is flanked by an amino group at position 2 and a methyl group at position 6.

Theoretical Fragmentation & Mechanism (The "Ortho Effect")

To accurately identify 2-amino-N,6-dimethylbenzamide, one must understand the causality of its fragmentation. Unlike its para or meta isomers, the ortho arrangement enables a unique cyclization pathway.

The Primary Pathway: Nucleophilic Attack

Upon Electrospray Ionization (ESI), the amide oxygen or nitrogen is protonated. In the ortho isomer, the lone pair of the adjacent 2-amino group (


) performs a nucleophilic attack on the amide carbonyl carbon.

This results in the elimination of the amide amine portion (methylamine,


, 31 Da) and the formation of a stable, cyclic acylium ion  (likely a quinazolinone-like cation) at m/z 134 .
Comparative Isomer Logic
  • Target (2-amino-N,6-dimethyl): Dominant loss of 31 Da (

    
    ) due to ortho-cyclization.
    
  • Para-Isomer (4-amino-N,6-dimethyl): The amino group is too distant for cyclization. Fragmentation is dominated by inductive cleavage, often retaining the amide nitrogen or losing ammonia (

    
    , 17 Da) if the N-methyl group is cleaved first.
    
  • N,N-dimethyl Isomer: Loss of dimethylamine (45 Da) instead of methylamine.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the target molecule and its para isomer.

FragmentationPathway Precursor Precursor [M+H]+ m/z 165.10 OrthoState Transition State (Ortho-Cyclization) Precursor->OrthoState 2-Amino Isomer ParaState Inductive Cleavage (No Cyclization) Precursor->ParaState 4-Amino Isomer Product134 Cyclic Product Ion [M+H - CH3NH2]+ m/z 134.06 OrthoState->Product134 - CH3NH2 (31 Da) Product148 Amide Cleavage [M+H - NH3]+ m/z 148.07 ParaState->Product148 - NH3 (17 Da) Product105 Benzoyl Cation [C8H7O]+ m/z 121/105 ParaState->Product105 Alpha Cleavage

Caption: Mechanistic divergence showing the diagnostic "Ortho Effect" (Green path) yielding m/z 134, contrasting with the para-isomer's inductive cleavage (Red path).

Comparative Performance Guide

This section compares the spectral signatures of the target molecule against its primary alternatives (isomers).[1][2][3]

Diagnostic Ion Table

Use this table to interpret MS/MS spectra.

FeatureTarget: 2-amino-N,6-dimethylbenzamide Alternative: 4-amino-N,6-dimethylbenzamide Alternative: 2-amino-N,N-dimethylbenzamide
Precursor (m/z) 165.10165.10165.10
Base Peak (High CE) 134.06 (Loss of

)
148.07 (Loss of

) or 121
120.06 (Loss of

)
Neutral Loss

31 Da

17 Da or

44 Da

45 Da
Mechanism Ortho-assisted elimination (Cyclization)Inductive cleavage / H-transferOrtho-assisted elimination
Low Mass Ions m/z 77, 91 (Tropylium/Phenyl)m/z 77, 91m/z 77, 91
Performance in Complex Matrices
  • Target Molecule: High specificity in MS/MS due to the unique m/z 134 fragment. This transition (165 -> 134) is highly distinct from background matrix noise.

  • Alternatives: The para isomer often yields common benzoyl fragments (m/z 105) which are less specific and prone to isobaric interference from other aromatic contaminants.

Experimental Protocol (Self-Validating System)

To replicate these results and validate the identity of your analyte, follow this step-by-step workflow. This protocol is designed for ESI-QTOF or Orbitrap systems but is adaptable to Triple Quadrupoles (QqQ).

Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.

    • Why: Formic acid ensures efficient protonation ([M+H]+) of the amide/amine basic sites.

  • Concentration: 1 µg/mL (1 ppm). Avoid saturation to prevent dimer formation ([2M+H]+ at m/z 329).

Instrument Parameters (ESI Source)
  • Polarity: Positive (+)

  • Spray Voltage: 3.5 kV

  • Capillary Temp: 300°C

  • Sheath Gas: 35 arb units (ensure stable spray).

Fragmentation Ramp (The Validation Step)

Do not use a single collision energy (CE). You must perform a CE Breakdown Curve to confirm the stability of the ortho-product.

  • Isolate m/z 165.1 ± 0.4 Da.

  • Ramp CE from 10 eV to 50 eV.

  • Observation Criteria:

    • At 15-20 eV : The precursor (165) should diminish.

    • At 25-30 eV : The m/z 134 ion should be the Base Peak (100% intensity).

    • If m/z 134 appears only weakly and m/z 148/121 dominates, reject the identity of 2-amino-N,6-dimethylbenzamide (suspect para isomer).

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep MeOH:H2O + 0.1% FA Ionization ESI Source (+) [M+H]+ Generation Sample->Ionization Isolation Quadrupole Isolation m/z 165.1 Ionization->Isolation Fragmentation Collision Cell (CID) Energy Ramp 10-50 eV Isolation->Fragmentation Detection TOF/Orbitrap Detection High Res MS2 Fragmentation->Detection Validation Data Validation Check 165->134 Transition Detection->Validation

Caption: Step-by-step experimental workflow for validating the presence of the target analyte.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Structural analysis of isomeric benzamides using electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Describes the differentiation of ortho/meta/para benzamide isomers via cyclization mechanisms).

  • NIST Mass Spec Data Center. "Ortho effects in electron ionization mass spectra of derivatives of amino benzoic acids." National Institute of Standards and Technology.

  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns." (General reference for amide and amine fragmentation rules).

Sources

Comparative Reactivity Analysis: 2-amino-N,6-dimethylbenzamide vs. 2-aminobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development and Chemical Synthesis Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, substituted benzamides serve as crucial building blocks for a diverse array of heterocyclic scaffolds. Among these, 2-aminobenzamides are particularly valuable precursors for constructing fused ring systems like quinazolinones, which are prevalent in many biologically active molecules.[1][2] The reactivity of these precursors, however, is exquisitely sensitive to the nature and position of substituents on the aromatic ring and the amide nitrogen.

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-amino-N,6-dimethylbenzamide and its parent compound, 2-aminobenzamide . By dissecting the electronic and steric contributions of the additional methyl groups, we aim to provide researchers with a predictive framework for reaction outcomes and a rationale for methodological choices in synthesis design.

Structural and Electronic Properties: A Tale of Two Methyl Groups

The fundamental difference in reactivity between these two molecules stems from the electronic and steric effects imparted by the N-methyl and the 6-methyl substituents.

2-Aminobenzamide serves as our baseline. Its reactivity is governed by the interplay between the electron-donating primary amino group (-NH₂) and the electron-withdrawing carboxamide group (-CONH₂). The amino group enriches the aromatic ring with electron density, particularly at the ortho and para positions, and acts as a potent nucleophile. The amide group, while deactivating, is the key functionality for many important cyclization reactions.[3]

2-Amino-N,6-dimethylbenzamide introduces two critical modifications:

  • N-Methyl Group: The methyl group on the amide nitrogen has a modest +I (inductive) effect, slightly increasing electron density on the nitrogen. This can subtly influence the rotational barrier of the C-N bond and the nucleophilicity of the amide oxygen.

  • 6-Methyl Group: This ortho-methyl group is the most consequential substituent. It exerts two primary effects:

    • Electronic Effect (+I): As an alkyl group, it donates electron density to the aromatic ring through induction, further activating the ring towards electrophilic attack and increasing the basicity and nucleophilicity of the adjacent amino group.

    • Steric Hindrance: This is the dominant effect. The physical bulk of the methyl group severely encumbers the ortho-amino group, shielding it from the approach of incoming reagents. This steric shield can dramatically decrease the rate of reactions occurring at the amino group.[4][5]

Logical Relationship: Substituent Effects on Reactivity

G cluster_0 2-amino-N,6-dimethylbenzamide cluster_1 Primary Effects cluster_2 Consequences for Reactivity a 6-Methyl Group c Steric Hindrance (at Amino Group) a->c Dominant Effect d Inductive Effect (+I) (Electron Donating) a->d b N-Methyl Group b->d e Decreased Reactivity at -NH₂ (e.g., Acylation, Diazotization) c->e Overrides Electronic Effect f Increased Nucleophilicity of -NH₂ d->f g Increased Ring Activation (Electrophilic Aromatic Substitution) d->g

Caption: Dominant steric and electronic effects of methyl substituents.

Comparative Reactivity in Key Transformations

The interplay of these electronic and steric factors leads to significant differences in how these molecules behave in common synthetic transformations.

Cyclization to Quinazolinones: A Case of Steric Impediment

One of the most valuable reactions of 2-aminobenzamides is their condensation with aldehydes or other C1 synthons to form 2,3-dihydroquinazolin-4(1H)-ones or related quinazolinones.[3][6] This transformation typically involves the initial formation of a Schiff base at the amino group, followed by intramolecular cyclization.

Here, the steric hindrance from the 6-methyl group in 2-amino-N,6-dimethylbenzamide is expected to be the rate-limiting factor. The approach of the aldehyde to the amino group is impeded, which will slow down or may even prevent the initial condensation step under standard conditions. In contrast, the unhindered amino group of 2-aminobenzamide reacts readily.[2]

Parameter 2-aminobenzamide 2-amino-N,6-dimethylbenzamide Rationale
Reaction Rate FasterSignificantly SlowerThe 6-methyl group sterically hinders the initial nucleophilic attack of the amino group on the aldehyde carbonyl.[4][5]
Required Conditions Mild (e.g., reflux in ethanol, catalytic acid)[3]More Forcing (e.g., higher temperatures, stronger catalysts, longer reaction times)Increased energy is required to overcome the steric barrier for the formation of the key intermediate.
Yield Generally HighPotentially LowerSlower reaction rates can lead to the formation of side products or incomplete conversion.
Experimental Protocol: Synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one

This protocol outlines a typical procedure for this cyclization, highlighting the expected differences in reactivity.

Objective: To compare the rate and efficiency of quinazolinone formation.

Methodology:

  • Setup: To two separate round-bottom flasks equipped with reflux condensers, add:

    • Flask A: 2-aminobenzamide (1.36 g, 10 mmol)

    • Flask B: 2-amino-N,6-dimethylbenzamide (1.64 g, 10 mmol)

  • Reagents: To each flask, add benzaldehyde (1.06 g, 10 mmol) and ethanol (30 mL).

  • Catalyst: Add 3-4 drops of glacial acetic acid to each flask.

  • Reaction: Heat both reaction mixtures to reflux (approx. 78°C).

  • Monitoring: Monitor the progress of the reactions every hour using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Workup: Once the starting material is consumed (or after 8 hours), cool the reaction mixtures to room temperature. The product will often precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Expected Outcome: The reaction in Flask A is expected to proceed to completion significantly faster (typically within 2-4 hours) than the reaction in Flask B. The reaction with 2-amino-N,6-dimethylbenzamide may require prolonged reflux (8+ hours) and may still result in a lower isolated yield due to the steric hindrance at the 2-amino group.

Reaction Workflow: Quinazolinone Synthesis

G cluster_0 Reactivity Note start Reactants (2-Aminobenzamide derivative + Benzaldehyde) condense Step 1: Condensation (Schiff Base Formation) start->condense cyclize Step 2: Intramolecular Cyclization condense->cyclize Tautomerization & Ring Closure product Product (Dihydroquinazolinone) cyclize->product note For 2-amino-N,6-dimethylbenzamide, Step 1 is severely hindered by the 6-methyl group, slowing the entire process.

Caption: Key steps in the synthesis of dihydroquinazolinones.

N-Acylation and Sulfonylation: Probing Nucleophilicity vs. Sterics

Reactions such as acylation with acetyl chloride or sulfonylation with tosyl chloride are classic tests for the reactivity of an amino group. While the methyl groups on 2-amino-N,6-dimethylbenzamide electronically enhance the nucleophilicity of the amino group, the steric effect is again the deciding factor.

Reaction Type 2-aminobenzamide 2-amino-N,6-dimethylbenzamide Expert Insight
N-Acylation Rapid reaction at or below room temperature.Requires heating or stronger acylation agents.The unhindered -NH₂ group is highly accessible. For the dimethylated analog, the steric bulk of the 6-methyl group acts as a "gatekeeper," limiting access for the electrophile.
N-Sulfonylation Readily forms the sulfonamide, typically in pyridine.Reaction is very sluggish and may fail to proceed under standard conditions.Sulfonyl chlorides are bulkier electrophiles than acyl chlorides, making this reaction even more sensitive to steric hindrance. The 6-methyl group effectively prevents the necessary geometry for nucleophilic attack.

This differential reactivity can be exploited for selective functionalization. If a molecule contained two different aminobenzamide moieties, one substituted and one not, it would be possible to selectively acylate the unhindered amine under mild conditions.

Authoritative Grounding and Mechanistic Considerations

The principles governing these reactivity differences are well-established in physical organic chemistry. The influence of ortho-substituents on the rates of reaction is a classic example of steric effects overriding electronic effects.[4][5] Studies on the cyclization of substituted 2-aminobenzamides consistently show that ortho-substituents, regardless of their electronic nature, tend to decrease reaction rates compared to their meta- or para-isomers.[7] This is attributed to the steric strain induced in the transition state of the rate-determining step, which is often the initial addition to the amino group.

Conclusion for the Practicing Scientist

While both 2-aminobenzamide and 2-amino-N,6-dimethylbenzamide are valuable precursors, their reactivity profiles are markedly different, a fact that must be accounted for in synthetic planning.

  • 2-Aminobenzamide is the more reactive and versatile building block for reactions directly involving the 2-amino group, such as condensations and acylations. Its unhindered nature ensures rapid and efficient transformations under mild conditions.

  • 2-Amino-N,6-dimethylbenzamide should be viewed as a sterically hindered analog. Reactions at its 2-amino group will be significantly slower and require more forcing conditions. This can be a disadvantage if that position is the desired site of reaction. However, this steric shielding can also be a strategic advantage, allowing for selective reactions elsewhere on the molecule while the amino group remains protected by its bulky ortho-neighbor.

Ultimately, the choice between these two reagents depends on the specific synthetic goal. Understanding the dominant role of steric hindrance in the substituted compound is the key to predicting its behavior and designing robust, successful synthetic protocols.

References

  • Osdene, T. S., & Santilli, A. A. (1964). A Re-examination of Ring Closure Reactions of Substituted 2-Aminobenzamides and Related Compounds. The Journal of Organic Chemistry, 29(7), 1998-2005.
  • SIELC Technologies. (2018, February 16). 2-Aminobenzamide. Available at: [Link]

  • Arkat USA. (n.d.). Substituent effects on the reactivity of 2-aminobenzonitriles with carbon dioxide in ionic liquids. Available at: [Link]

  • Karamshahi, Z., & Ghorbani-Vaghei, R. (2019). Reaction of various aldehydes with 2-aminobenzamide. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Anthranilamide. Available at: [Link]

  • PubChem. (n.d.). 2-Aminobenzamide oxime. Available at: [Link]

  • MDPI. (2026, February 18). Eco-Friendly Synthesis of 2-Styryl-benzo[d][7][8]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 2-AMINOBENZAMIDE | CAS 88-68-6. Available at: [Link]

  • ResearchGate. (n.d.). Model reaction of 2-aminobenzamide and benzyl alcohol toward 2-phenylquinazolin-4(3H)-one for screening of the reaction conditions. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-N,N-dimethylbenzamide. Available at: [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Aminobenzamide (FDB012155). Available at: [Link]

  • ChemRxiv. (n.d.). Steric, Electronic and Conformational Synergistic Effects in the Au(I)-catalyzed α-CH Bond Functionalization of Tertiary Amines. Available at: [Link]

  • ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available at: [Link]

  • ResearchGate. (n.d.). Scope of substituted 2-aminobenzamide. Available at: [Link]

  • PMC. (n.d.). Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Available at: [Link]

  • Baran Lab. (2024, October 14). Stereoelectronic Effects. Available at: [Link]

  • NIST WebBook. (n.d.). m-Amino-N,N-dimethylbenzamide. Available at: [Link]

  • PubChem. (n.d.). 2,6-Dimethylbenzamide. Available at: [Link]

  • Quora. (2020, May 13). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene? Available at: [Link]

  • PMC. (2021, May 21). Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations. Available at: [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • MDPI. (2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Available at: [Link]

  • ResearchGate. (2025, August 6). Equilibrium constants and heats of formation of methyl esters and N,N-dimethyl amides of substituted benzoic acids. Available at: [Link]

  • Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

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A Comparative Guide to the Crystal Structure Analysis of 2-Amino-N,6-dimethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzamide Scaffolds in Molecular Engineering

Benzamides are a cornerstone of medicinal chemistry and materials science.[1] Their rigid aromatic core, combined with the hydrogen-bonding capabilities of the amide group, provides a robust scaffold for molecular design. The substitution pattern on the benzamide ring is a critical determinant of a molecule's three-dimensional conformation and its ability to form specific intermolecular interactions.[2] This guide focuses on derivatives of 2-amino-N,6-dimethylbenzamide, exploring how subtle changes in chemical structure can lead to profound differences in crystal packing and, by extension, properties such as solubility, stability, and bioavailability. Understanding these structure-property relationships at the atomic level is paramount for the development of novel therapeutics and functional materials.

Comparative Crystal Structure Analysis: A Tale of Two Derivatives

To illustrate the impact of molecular modification, we will compare the crystal structures of two hypothetical, yet representative, derivatives of 2-amino-N,6-dimethylbenzamide:

  • Derivative A: 2-amino-N,6-dimethylbenzamide (the parent compound)

  • Derivative B: 2-amino-N,6-dimethyl-4-chlorobenzamide (a halogenated analog)

The introduction of a chloro-substituent in Derivative B is a common strategy in medicinal chemistry to modulate lipophilicity and introduce new potential intermolecular interactions, such as halogen bonding.

Molecular Conformation

In both derivatives, the amide group is nearly coplanar with the benzene ring to maximize π-conjugation. However, the presence of the two methyl groups ortho to the amine and amide functionalities introduces significant steric hindrance, causing a noticeable torsion angle between the plane of the benzene ring and the amide group. In the parent compound (Derivative A), this torsion angle is typically around 30-40°. In Derivative B, the electron-withdrawing nature of the chlorine atom can slightly alter the electronic distribution in the ring, potentially leading to minor changes in this torsion angle.

Intermolecular Interactions and Crystal Packing

The true divergence between these derivatives is observed in their supramolecular assembly.[3][4]

  • Derivative A (2-amino-N,6-dimethylbenzamide): The crystal structure is dominated by a network of N-H···O hydrogen bonds formed between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions typically lead to the formation of one-dimensional chains or ribbons. The methyl groups, being non-polar, engage in weaker van der Waals interactions, influencing the overall packing density.

  • Derivative B (2-amino-N,6-dimethyl-4-chlorobenzamide): While the N-H···O hydrogen bonds are still a primary packing motif, the introduction of the chlorine atom allows for the formation of C-H···Cl and potentially Cl···Cl halogen bonds.[3] These additional, directional interactions can lead to a more complex and often denser two- or three-dimensional packing arrangement compared to the parent compound. This denser packing can have a direct impact on the material's melting point and solubility.

The interplay between strong hydrogen bonds and weaker, but significant, halogen interactions demonstrates how a single atomic substitution can fundamentally alter the crystal engineering of a molecule.[1]

Table 1: Comparative Crystallographic Data for Hypothetical Derivatives

ParameterDerivative A (Parent)Derivative B (4-Chloro)Rationale for Differences
Crystal System MonoclinicOrthorhombicThe more complex and directional interactions in B can lead to higher symmetry.
Space Group P2₁/cPna2₁Reflects the different packing arrangements and symmetry elements.
Unit Cell Volume (ų) ~1200~1150The introduction of halogen bonding can lead to more efficient, denser packing.
Density (g/cm³) ~1.25~1.35Directly correlated with the unit cell volume and the increased mass of chlorine.
Key H-Bond (N-H···O) (Å) ~2.1~2.1The primary hydrogen bond distance is expected to be similar.
Shortest Cl···X Contact (Å) N/A~3.5 (Cl···H)The presence of a halogen bond is a key distinguishing feature of Derivative B.
Experimental Rationale and Protocols: A Self-Validating Workflow

The protocols described below represent a robust, self-validating workflow for the synthesis, crystallization, and structural analysis of novel benzamide derivatives. Each step includes quality control measures to ensure the integrity of the final structural model.

1. Synthesis of Benzamide Derivatives

A common and reliable method for synthesizing N-substituted benzamides is the reaction of a substituted benzoic acid with a primary amine in the presence of a coupling agent.[5]

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: Dissolve the desired 2-aminobenzoic acid derivative (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF). Add a coupling agent such as 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Amide Bond Formation: Add the primary amine (e.g., methylamine, 1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

2. Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step.[6] The slow evaporation method is a good starting point for new compounds.

Step-by-Step Protocol:

  • Solvent Selection: Screen for a solvent or a binary solvent system in which the compound has moderate solubility. A good starting point is a mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., hexane, water).

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system at a slightly elevated temperature.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a nylon loop.

3. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[7][8]

Workflow Diagram:

scxrd_workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase crystal_mount Crystal Mounting data_collection Data Collection (Diffractometer) crystal_mount->data_collection X-ray Exposure data_reduction Data Reduction (Integration & Scaling) data_collection->data_reduction Raw Diffraction Data structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation (checkCIF) structure_refinement->validation final_structure Final Structural Model validation->final_structure CIF File

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[9] Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[10]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data until the calculated and observed diffraction patterns converge.

  • Validation: The final structural model is validated using software tools like checkCIF to ensure its geometric and crystallographic reasonability.

Structure-Property Relationships: From Crystal Packing to Performance

The differences in crystal packing between derivatives can have significant consequences for their bulk properties:

  • Melting Point: Denser packing and stronger intermolecular interactions, as seen in the halogenated Derivative B, generally lead to a higher melting point due to the increased energy required to break the crystal lattice.

  • Solubility: A more stable and denser crystal lattice is often less soluble. The introduction of the chloro group in Derivative B might increase its lipophilicity but could decrease its aqueous solubility due to the more favorable crystal packing.

  • Bioavailability: For pharmaceutical applications, solubility and dissolution rate are key factors influencing bioavailability. A less soluble polymorph or derivative may exhibit poorer absorption. Therefore, understanding and controlling the crystal structure is a critical aspect of drug development.

Logical Relationship Diagram:

structure_property sub Molecular Modification (e.g., Halogenation) interactions Altered Intermolecular Interactions (H-bonds, Halogen bonds) sub->interactions packing Changes in Crystal Packing (Density, Symmetry) interactions->packing properties Modified Physicochemical Properties (Solubility, Melting Point) packing->properties

Caption: Impact of molecular modification on material properties.

Conclusion and Future Outlook

This guide has demonstrated that the crystal structure analysis of 2-amino-N,6-dimethylbenzamide derivatives is a powerful tool for understanding and predicting their solid-state properties. By comparing the parent compound with a halogenated analog, we have highlighted how subtle molecular changes can lead to significant differences in intermolecular interactions and crystal packing. The provided experimental workflows offer a validated approach for researchers to synthesize and characterize new derivatives. Future work in this area should focus on exploring a wider range of substituents and correlating crystal structure data with quantitative measurements of solubility, stability, and, where relevant, biological activity to build comprehensive structure-property relationship models.

References

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